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Suberic acid

Cat. No.: B7766589
CAS No.: 68937-72-4
M. Wt: 174.19 g/mol
InChI Key: TYFQFVWCELRYAO-UHFFFAOYSA-N
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Description

Suberic Acid, also known as Octanedioic acid (CAS 505-48-6), is a white, crystalline dicarboxylic acid with the formula C8H14O4 and a molecular weight of 174.20 g/mol . It is a high-purity compound (>99%) with a melting point of 141-144 °C . This reagent is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. In research, this compound serves as a valuable building block in polymer science, particularly in the synthesis of biodegradable plastics and nylon, contributing to the development of sustainable materials . A significant area of emerging research involves its potential role in dermatology. A 2022 study published in Cells demonstrated that this compound activates the olfactory receptor OR10A3 in human dermal fibroblasts . This activation stimulates collagen synthesis via the cAMP-Akt pathway, counteracting the decrease in collagen production induced by UVB radiation, positioning it as a compound of interest for anti-aging skin research . Furthermore, this compound is an endogenous metabolite in humans and is studied as a biomarker. Elevated levels of this compound in urine have been associated with several inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency (MCAD) and other fatty acid oxidation disorders . This makes it a relevant compound for investigators in the field of clinical biochemistry and metabolic disease research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B7766589 Suberic acid CAS No. 68937-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octanedioic acid
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InChI

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)
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InChI Key

TYFQFVWCELRYAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCCC(=O)O)CCC(=O)O
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID8021644
Record name Octanedioic acid
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Molecular Weight

174.19 g/mol
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Physical Description

Other Solid, Solid
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Boiling Point

345.50 °C. @ 760.00 mm Hg
Record name Suberic acid
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Solubility

11.9 mg/mL
Record name Suberic acid
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CAS No.

505-48-6, 68937-72-4
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Melting Point

144 °C
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Foundational & Exploratory

An In-depth Technical Guide to Suberic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for suberic acid. The information is intended to support research and development activities where this dicarboxylic acid is a key component, from polymer synthesis to its role as a biomarker in metabolic disorders.

Core Chemical Properties and Structure

This compound, systematically named octanedioic acid , is a saturated alpha,omega-dicarboxylic acid. Its name originates from the Latin word suber, meaning cork, from which it was first isolated.[1][2] It exists as a colorless crystalline solid at standard conditions and is utilized in the synthesis of plastics, lubricants, and pharmaceuticals.[1][3][4]

Chemical Structure

The structure of this compound consists of an eight-carbon chain with two carboxylic acid functional groups at its termini.

  • Chemical Formula : C₈H₁₄O₄[1]

  • IUPAC Name : Octanedioic acid[5]

  • CAS Number : 505-48-6

  • SMILES : O=C(O)CCCCCCC(=O)O[2]

  • InChI Key : TYFQFVWCELRYAO-UHFFFAOYSA-N[5]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 174.19 g/mol [5]
Appearance Colorless to white crystalline solid/powder[1][3]
Melting Point 141–144 °C[1]
Boiling Point 230 °C (at 15 mmHg)[1]
Density 1.272 g/cm³[1][3]
Water Solubility 2.46 g/L (at 25 °C)[1][6]
Other Solubilities Soluble in alcohol; Sparingly soluble in ether; Insoluble in chloroform.
Acidity (pKa) pKa₁ = 4.526, pKa₂ = 5.498[1]

Experimental Protocols

This section details methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound via Oxidation of Cyclooctene

This two-step process involves the oxidative cleavage of the double bond in cyclooctene using a strong oxidizing agent like potassium permanganate.

Overall Reaction: C₈H₁₄ + KMnO₄ → HOOC(CH₂)₆COOH

Methodology:

  • Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 10 g of cyclooctene and 200 mL of a 5% aqueous solution of sodium carbonate.

  • Oxidant Preparation : Separately, dissolve 35 g of potassium permanganate (KMnO₄) in 400 mL of warm water.

  • Oxidation : While vigorously stirring the cyclooctene mixture, slowly add the KMnO₄ solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 45 °C. An ice bath may be required to manage the exothermic reaction. The addition typically takes about 1 hour.

  • Reaction Completion : After the addition is complete, continue stirring for an additional 2 hours at room temperature. The purple color of the permanganate should be replaced by a brown precipitate of manganese dioxide (MnO₂).

  • Work-up :

    • Heat the reaction mixture to boiling and filter it while hot through a Büchner funnel to remove the MnO₂ precipitate. Wash the filter cake with 100 mL of hot water.

    • Combine the filtrate and washings. If the solution is still colored, add a small amount of sodium bisulfite until it becomes colorless.

    • Concentrate the clear filtrate to a volume of approximately 150 mL using a rotary evaporator.

  • Acidification : Cool the concentrated solution in an ice bath and acidify it by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of this compound will form.

  • Isolation : Collect the crude this compound by vacuum filtration, wash the crystals with a small amount of ice-cold water, and allow them to air dry.

Purification by Recrystallization

This protocol purifies crude this compound based on its differential solubility in hot versus cold solvent. Water is a suitable solvent.

Methodology:

  • Solvent Selection : Place the crude this compound (e.g., 10 g) into a 250 mL Erlenmeyer flask.

  • Dissolution : Add a minimal amount of deionized water (e.g., start with 100 mL) and heat the mixture to boiling on a hot plate, stirring continuously. Add more hot water in small portions until all the solid has just dissolved.

  • Decolorization (Optional) : If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization : Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a minimum amount of ice-cold deionized water to remove any soluble impurities.

  • Drying : Transfer the crystals to a watch glass and allow them to dry completely in a drying oven at a temperature below the melting point (e.g., 80-90 °C) or in a desiccator.

Characterization Protocols

This method determines the acid dissociation constants by monitoring pH changes during titration with a strong base.

Methodology:

  • Sample Preparation : Accurately weigh approximately 0.5 g of pure this compound and dissolve it in 100 mL of deionized water. A co-solvent like ethanol may be used if solubility is an issue, but the pKa values will be affected.

  • Apparatus Setup : Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration : Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution in a 50 mL buret.

  • Data Collection : Begin stirring the this compound solution. Add the NaOH titrant in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

  • Endpoint Determination : Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.

  • Data Analysis :

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the two equivalence points (the peaks of the derivative curve).

    • The pH at the half-equivalence point for each dissociation corresponds to the pKa value. Therefore, pKa₁ is the pH at half the volume of the first equivalence point, and pKa₂ is the pH at the volume halfway between the first and second equivalence points.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 10-20 mg of dry this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).[7]

  • Filtration : Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

  • Acquisition : Acquire ¹H and ¹³C NMR spectra. Typical ¹H NMR signals for this compound in DMSO-d₆ include a broad singlet for the carboxylic acid protons (~12 ppm), a triplet for the α-protons (~2.2 ppm), and multiplets for the β and other methylene protons (~1.3-1.5 ppm).[8]

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation : Place the powder into a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. Key characteristic peaks include a very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-O stretching and O-H bending vibrations (~1400-1200 cm⁻¹).

C. Mass Spectrometry (MS)

  • Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a suitable solvent such as methanol or acetonitrile.

  • Analysis : Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique.

  • Data Interpretation : In negative ion mode ESI, this compound is readily observed as the deprotonated molecule [M-H]⁻ at an m/z of 173.08.[10]

Biological and Industrial Context

This compound is more than a synthetic building block; it is also a naturally occurring metabolite. Its presence and concentration can be indicative of specific metabolic states, making it relevant to drug development and diagnostics.

Role in Metabolic Pathways

This compound is not a primary component of major anabolic or catabolic pathways but appears as a byproduct of disrupted fatty acid metabolism. Specifically, elevated levels of this compound in urine are a key biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a genetic disorder of fatty acid β-oxidation.[11][12] When this pathway is impaired, omega-oxidation is upregulated as an alternative, leading to the formation of dicarboxylic acids, including this compound.[1]

Applications in Drug Delivery

In the pharmaceutical industry, this compound serves as a versatile building block. Its dicarboxylic nature allows it to be used as a monomer for the synthesis of biodegradable polyesters and polyamides. These polymers can be formulated into microparticles, nanoparticles, or implants for controlled drug release. It is also used in the preparation of reduction-sensitive micelles, which are advanced drug delivery systems designed to release their payload in specific cellular environments, such as those found in cancer cells.[13]

Visualizations of Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

G Figure 1: Synthesis and Purification Workflow for this compound A Cyclooctene B Oxidation (KMnO4, Na2CO3) A->B Step 1 C Reaction Mixture (Crude Potassium Suberate + MnO2) B->C D Hot Filtration C->D Step 2 E Filtrate (Potassium Suberate Solution) D->E F Acidification (HCl) E->F Step 3 G Crude this compound (Precipitate) F->G H Recrystallization (Hot Water) G->H Step 4 I Pure this compound (Crystals) H->I G Figure 2: Quality Control Analysis Workflow suberic_acid Purified this compound Sample mp Melting Point Determination suberic_acid->mp ftir FTIR Spectroscopy suberic_acid->ftir nmr NMR Spectroscopy (1H & 13C) suberic_acid->nmr ms Mass Spectrometry suberic_acid->ms pka Potentiometric Titration suberic_acid->pka data_mp Purity Check (Range vs. Literature) mp->data_mp data_ftir Functional Group ID (C=O, O-H) ftir->data_ftir data_nmr Structural Confirmation nmr->data_nmr data_ms Molecular Weight Verification ms->data_ms data_pka Acid Dissociation Constants pka->data_pka final Verified Pure this compound data_mp->final data_ftir->final data_nmr->final data_ms->final data_pka->final G Figure 3: Metabolic Context of this compound Formation fatty_acids Long-Chain Fatty Acids beta_ox Mitochondrial β-Oxidation fatty_acids->beta_ox Primary Pathway omega_ox Microsomal ω-Oxidation (Alternative Pathway) fatty_acids->omega_ox Upregulated when β-Oxidation is blocked acetyl_coa Acetyl-CoA (Energy) beta_ox->acetyl_coa mcad_deficiency MCAD Deficiency (Genetic Disorder) mcad_deficiency->beta_ox Inhibits dicarboxylic_acids Dicarboxylic Acids omega_ox->dicarboxylic_acids suberic_acid This compound dicarboxylic_acids->suberic_acid e.g. urine Excreted in Urine (Biomarker) suberic_acid->urine

References

Synthesis of Suberic Acid from Castor Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid (octanedioic acid), a dicarboxylic acid, holds significant value as a chemical intermediate in the synthesis of polymers, plasticizers, and pharmaceuticals. Its production from renewable resources, particularly castor oil, presents a sustainable alternative to petrochemical-based routes. Castor oil is a rich source of ricinoleic acid, an 18-carbon unsaturated hydroxy fatty acid, which serves as the primary precursor for this compound synthesis. This technical guide provides an in-depth overview of the core methodologies for the synthesis of this compound from castor oil, focusing on experimental protocols, quantitative data, and reaction pathways.

The synthesis of this compound from castor oil is a two-step process. The initial step involves the hydrolysis of castor oil to liberate ricinoleic acid. The subsequent and more critical step is the oxidative cleavage of the double bond in ricinoleic acid to yield this compound and other co-products. This guide will detail the established methods for these transformations.

I. Hydrolysis of Castor Oil to Ricinoleic Acid

The first step in the synthesis of this compound from castor oil is the hydrolysis of the triglyceride esters present in the oil to yield free ricinoleic acid and glycerol. A common and effective method for this is alkaline hydrolysis (saponification) followed by acidification.

Experimental Protocol: Alkaline Hydrolysis of Castor Oil

This protocol is adapted from a standard procedure for the hydrolysis of castor oil.

Materials:

  • Castor oil: 500 g

  • Potassium hydroxide (KOH): 100 g

  • 95% Ethanol: 1 L

  • Concentrated sulfuric acid (H₂SO₄): 100 cc

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 100 g of potassium hydroxide in 1 L of 95% ethanol is prepared in a 3-L flask equipped with a reflux condenser.

  • 500 g of castor oil is added to the flask.

  • The mixture is heated to boiling and refluxed for three hours.

  • After cooling, the resulting soap solution is poured into 3 L of water.

  • The solution is acidified by the slow addition of a solution of 100 cc of concentrated sulfuric acid in 300 cc of water.

  • The liberated ricinoleic acid will separate as an oily layer. This layer is washed twice with warm water.

  • The crude ricinoleic acid is shaken intermittently for one hour with 100 g of anhydrous magnesium sulfate to remove residual water and then filtered with suction.

  • The typical yield of crude ricinoleic acid is approximately 480 g. It is recommended to use the freshly prepared ricinoleic acid immediately in the subsequent oxidation step to prevent polymerization[1].

II. Oxidative Cleavage of Ricinoleic Acid to this compound

The key step in the synthesis is the oxidative cleavage of the C9-C10 double bond of ricinoleic acid. Several methods have been explored, with nitric acid oxidation being a historically significant route.

Nitric Acid Oxidation

Oxidation of ricinoleic acid with nitric acid can lead to the formation of this compound, along with other dicarboxylic acids such as azelaic acid. The reaction conditions can be tuned to influence the product distribution.

General Reaction Conditions (from patent literature):

  • Oxidant: Nitric acid (concentrations can vary).

  • Catalyst: Vanadium catalysts (e.g., sodium metavanadate) are often employed to improve the reaction rate and yield.[3]

  • Temperature: The reaction is typically carried out at elevated temperatures, for instance, in the range of 65°C to 70°C.[3]

  • Reaction Time: The duration of the reaction can vary from 2 to 4 hours.[3]

Expected Products and Separation:

The oxidation of ricinoleic acid with nitric acid typically yields a mixture of dicarboxylic acids, with this compound (C8) and azelaic acid (C9) being major products. The separation of these acids can be achieved through fractional crystallization or chromatography.

Quantitative Data for Nitric Acid Oxidation

The following table summarizes the reported yields of this compound from the nitric acid oxidation of sources containing ricinoleic acid.

Starting MaterialOxidantCatalystTemperatureReaction TimeThis compound Yield (%)Purity (%)Reference
Ricinoleic Acid (from Castor Oil)Nitric AcidNot specifiedNot specifiedNot specified8.8Not specifiedMentioned in a secondary source citing Verkade
Vernonia galamensis OilNitric AcidNot specifiedNot specifiedNot specified15~95 (by GC)
Oleic Acid85-95% HNO₃Not specified20-25°C3-8 hours16-17Not specified[3]

Note: The yield of a mixture of suberic and azelaic acids from ricinoleic acid has been reported as 7.2%.

III. Alternative Oxidative Cleavage Methods

Other oxidative cleavage methods have the potential to produce this compound from ricinoleic acid, although detailed protocols specifically for this compound are less documented.

Ozonolysis

Ozonolysis is a clean and efficient method for cleaving double bonds. The process involves reacting ozone with ricinoleic acid to form an ozonide, which is then worked up under oxidative conditions (e.g., with hydrogen peroxide) to yield the desired carboxylic acids. While ozonolysis is an industrially relevant method for producing dicarboxylic acids, specific conditions to maximize this compound yield from ricinoleic acid require further investigation.[4]

Permanganate Oxidation

Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) can also cleave the double bond of ricinoleic acid. However, this method often leads to the formation of azelaic acid as the major product. A detailed protocol for the synthesis of azelaic acid via this route is available and involves the initial hydrolysis of castor oil followed by oxidation with KMnO₄ in an alkaline solution.[1][5] While not specific for this compound, the initial steps are relevant.

IV. Signaling Pathways and Experimental Workflows

Synthesis Pathway of this compound from Castor Oil

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Oxidative Cleavage Castor Oil Castor Oil Ricinoleic Acid Ricinoleic Acid Castor Oil->Ricinoleic Acid  Alkaline Hydrolysis (e.g., KOH/Ethanol) Glycerol Glycerol Castor Oil->Glycerol Co-product This compound This compound Ricinoleic Acid->this compound  Nitric Acid Oxidation (with Vanadium Catalyst) Other Dicarboxylic Acids Other Dicarboxylic Acids Ricinoleic Acid->Other Dicarboxylic Acids  (e.g., Azelaic Acid)

Caption: Overall synthesis pathway from castor oil to this compound.

Experimental Workflow for this compound Synthesis

G start Start: Castor Oil hydrolysis Alkaline Hydrolysis (KOH, Ethanol, Reflux) start->hydrolysis acidification Acidification (H₂SO₄) hydrolysis->acidification extraction Extraction & Drying of Ricinoleic Acid acidification->extraction oxidation Nitric Acid Oxidation (Vanadium Catalyst, Heat) extraction->oxidation separation Separation of Products (e.g., Crystallization) oxidation->separation end End: Purified this compound separation->end

Caption: Experimental workflow for this compound synthesis.

V. Conclusion

The synthesis of this compound from castor oil represents a viable and sustainable approach to producing this valuable dicarboxylic acid. The process is fundamentally a two-stage conversion involving the hydrolysis of castor oil to ricinoleic acid, followed by the oxidative cleavage of the latter. While the hydrolysis step is well-established and high-yielding, the selective oxidative cleavage to this compound presents more challenges, with nitric acid oxidation being a documented but complex route that often yields a mixture of dicarboxylic acids. Further research into more selective and efficient oxidative cleavage methods, such as optimized ozonolysis or novel catalytic systems, would be highly beneficial for improving the overall efficiency and atom economy of this compound production from this renewable feedstock. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working in the field of green chemistry and pharmaceutical synthesis.

References

Suberic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Properties, Synthesis, and Applications in Cellular Signaling and Advanced Drug Delivery

Introduction

Suberic acid, a naturally occurring dicarboxylic acid, is emerging as a versatile platform molecule in pharmaceutical sciences. Its biocompatibility and bifunctional nature make it an attractive building block for the synthesis of novel polymers and drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed experimental protocols for its application, and its role in modulating key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this compound in their work.

Core Properties of this compound

This compound, also known as octanedioic acid, is a saturated dicarboxylic acid with an eight-carbon chain. Its structure allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

PropertyValueReference
CAS Number 505-48-6[1]
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [2]
Melting Point 141-144 °C[1]
Boiling Point 230 °C at 15 mmHg[1]
Solubility in Water 2.46 g/L[1]
Acidity (pKa) 4.526, 5.498[1]

Experimental Protocols

This section details key experimental procedures involving this compound and its derivatives, from polymer synthesis to the preparation of its reactive intermediate, suberoyl chloride.

Synthesis of Suberoyl Chloride

Suberoyl chloride is a crucial reagent for creating this compound derivatives used in drug delivery and polymer synthesis.[3][4]

Materials:

  • This compound

  • Thionyl chloride or other chlorinating agents (e.g., oxalyl chloride)

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Glass reaction vessel with a reflux condenser and a gas outlet

Procedure:

  • In a fume hood, suspend this compound in an excess of the chlorinating agent (e.g., thionyl chloride) in an anhydrous solvent within the reaction vessel.

  • Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • After the reaction is complete, remove the excess chlorinating agent and solvent by distillation under reduced pressure.

  • The remaining liquid is crude suberoyl chloride, which can be purified by vacuum distillation.

Preparation of this compound Cross-linked Chitosan Membranes

Suberoyl chloride can be used as a cross-linking agent to enhance the integrity of biopolymer membranes like chitosan, a common material in drug delivery applications.[4]

Materials:

  • Chitosan solution

  • Suberoyl chloride solution in a suitable organic solvent (e.g., hexane)

  • A casting surface (e.g., petri dish)

Procedure:

  • Prepare a chitosan membrane by casting the chitosan solution onto the casting surface and allowing it to dry partially.

  • Immerse the chitosan membrane in the suberoyl chloride solution for a specified period to allow for cross-linking to occur. The reaction time will influence the degree of cross-linking.

  • Remove the membrane from the cross-linking solution and wash it thoroughly with a suitable solvent to remove any unreacted suberoyl chloride.

  • Dry the cross-linked membrane completely. The resulting membrane will have improved mechanical properties and stability.

Method for Preparing this compound through Cyclooctene Oxidation

An alternative synthesis route for this compound involves the oxidation of cyclooctene.[5]

Materials:

  • Cyclooctene

  • Composite phase transfer catalyst (e.g., a mixture of tetra-alkylammonium perrhenate and alkyl-imidazolium disulfate ionic liquid)

  • Hydrogen peroxide solution (oxidizing agent)

  • Reaction solvent (e.g., alkyl-imidazolium disulfate ionic liquid)

  • Round-bottom flask with magnetic stirring

Procedure:

  • In the round-bottom flask, combine cyclooctene, the composite phase transfer catalyst, and the reaction solvent.

  • Heat the mixture to the reaction temperature (40-70 °C) with continuous stirring.

  • Add the hydrogen peroxide solution to initiate the oxidation reaction.

  • Maintain the reaction for a period of 0.5 to 4 hours.

  • After the reaction, the conversion of cyclooctene and the yield of this compound can be determined using gas chromatography.[5]

Role in Cellular Signaling

Recent research has highlighted the ability of this compound to modulate key signaling pathways, particularly in the context of skin photoaging. Dietary this compound has been shown to protect against UVB-induced skin damage in animal models.[6]

The proposed mechanism involves the upregulation of the Transforming Growth Factor-β (TGF-β)/SMAD pathway and the downregulation of the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein 1 (AP-1) signaling cascade.[6]

Suberic_Acid_Signaling suberic_acid This compound tgf_beta_pathway TGF-β/SMAD Pathway suberic_acid->tgf_beta_pathway Upregulates mapk_pathway MAPK/AP-1 Pathway suberic_acid->mapk_pathway Downregulates collagen_synthesis ↑ Collagen Synthesis (COL1A1, COL1A2, COL3A1) tgf_beta_pathway->collagen_synthesis mmp_expression ↓ MMP Expression (MMP1a, MMP1b, MMP3, MMP9) mapk_pathway->mmp_expression photoaging ↓ Skin Photoaging (Wrinkles, Dryness) collagen_synthesis->photoaging mmp_expression->photoaging

Caption: this compound's modulation of signaling pathways in skin photoaging.

Applications in Drug Delivery

This compound and its derivatives are of significant interest in the design of advanced drug delivery systems, particularly redox-sensitive nanocarriers. The rationale behind this approach lies in the difference in redox potential between the extracellular and intracellular environments. The reducing environment within cells, primarily due to the high concentration of glutathione (GSH), can be exploited to trigger the disassembly of nanocarriers and release the encapsulated drug specifically at the target site.[7][8][9]

While a specific protocol for creating this compound-based redox-sensitive micelles is not yet widely established in the provided literature, the general principle involves incorporating a disulfide bond within the polymer backbone. This compound can be chemically modified to include such a bond, which would then be susceptible to cleavage by intracellular GSH. This strategy holds promise for enhancing the therapeutic efficacy and reducing the side effects of potent anticancer drugs.

Conclusion

This compound presents a compelling scaffold for innovation in drug development. Its well-defined chemical properties, coupled with its demonstrated biological activity in modulating cellular signaling pathways, position it as a valuable tool for researchers. The experimental protocols provided herein offer a starting point for the synthesis and application of this compound-based materials. As our understanding of the intricate interplay between fatty acid metabolism and disease progression deepens, the therapeutic potential of this compound and its derivatives is likely to expand, paving the way for the development of novel, targeted therapies.

References

suberic acid melting and boiling point data.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Suberic Acid

Introduction

This compound, systematically known as octanedioic acid, is an alpha,omega-dicarboxylic acid with the chemical formula C₈H₁₄O₄.[1] It presents as a colorless crystalline solid and serves as a vital component in the synthesis of pharmaceuticals, polymers like polyamides, and plasticizers.[1][2] Given its applications in drug development and material science, a precise understanding of its physical properties, particularly its melting and boiling points, is critical for researchers and chemical engineers. This guide provides a comprehensive overview of these thermal properties, details the experimental protocols for their determination, and presents a logical workflow for these procedures.

Physical Properties of this compound

The melting and boiling points of this compound are key indicators of its purity and are fundamental parameters for its handling and processing in various applications. The data, as reported in scientific literature, are summarized below. It is important to note that the boiling point is highly dependent on the ambient pressure.

Summary of Quantitative Data

The table below consolidates the reported melting and boiling point data for this compound from various sources.

PropertyValueConditions
Melting Point 141–144 °CStandard Pressure
143 °CStandard Pressure
144 °CStandard Pressure
140-144 °CStandard Pressure
Boiling Point 345.5 °Cat 760 mmHg
279 °Cat 100 mmHg
230 °Cat 15 mmHg
130-135 °Cat 0.3 Torr

Data sourced from references[1][2][3][4][5][6]

Experimental Protocols for Determination

Accurate determination of melting and boiling points requires standardized experimental procedures. The presence of impurities typically causes a depression of the melting point and an increase in the boiling point.[7][8]

Melting Point Determination: Capillary Method

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound. The melting point range is the interval from the temperature at which the substance first shows signs of melting to the temperature at which it becomes completely liquid.[9] A narrow melting range (typically < 1°C) is indicative of a pure substance.

Methodology:

  • Sample Preparation: A small quantity of dry this compound is finely ground into a powder to ensure uniform heating.[10]

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm. The tube is tapped gently to compact the sample at the bottom.[7][10]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus.[9]

  • Heating and Observation: The apparatus is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

  • Data Recording: Two temperatures are recorded:

    • T₁ (Initial Melting): The temperature at which the first drop of liquid appears.[10]

    • T₂ (Final Melting): The temperature at which the entire sample has transitioned to a liquid state.[10] The melting point is reported as the range T₁ - T₂.

Boiling Point Determination: Thiele Tube Method

For small quantities of liquid, the Thiele tube method provides an accurate measurement of the boiling point. The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid to be tested is placed into a small test tube.[11]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then securely attached to a thermometer.[8]

  • Heating: The entire assembly is placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heated gently at the side arm. The design of the Thiele tube ensures uniform heating of the oil bath through convection currents.[8][12]

  • Observation: As the temperature rises, dissolved air will first exit the capillary tube. As the liquid's boiling point is reached, its vapor will cause a rapid and continuous stream of bubbles to emerge from the open end of the inverted capillary.[12]

  • Data Recording: The heat source is removed once a steady stream of bubbles is observed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][12] It is also crucial to record the barometric pressure at the time of the experiment, as boiling point is pressure-dependent.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound's melting point using the capillary method.

MeltingPointWorkflow start Start prep Sample Preparation: Grind this compound to a fine powder. Ensure sample is completely dry. start->prep load Capillary Loading: Pack powder into a sealed-end capillary tube to a height of 2-3 mm. prep->load setup Apparatus Setup: Attach capillary to thermometer. Place in melting point apparatus. load->setup heat Controlled Heating: Heat at a slow, constant rate (1-2 °C per minute). setup->heat observe Observation heat->observe observe->heat [No] record_t1 Record T₁: Temperature at which first drop of liquid appears. observe->record_t1 Is there liquid? [Yes] observe_final Continue Heating & Observing record_t1->observe_final observe_final->heat [No] record_t2 Record T₂: Temperature at which all solid has liquified. observe_final->record_t2 Is sample fully melted? [Yes] report Report Melting Range: T₁ - T₂ record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

References

The Discovery and Scientific Journey of Octanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, synthesis, and biological relevance of octanedioic acid for researchers, scientists, and drug development professionals.

Octanedioic acid, more commonly known as suberic acid, is a saturated dicarboxylic acid with the chemical formula C₈H₁₄O₄. Its name originates from the Latin word suber, meaning cork, from which it was first isolated. This alpha,omega-dicarboxylic acid plays a role in various industrial applications, including the synthesis of polymers and pharmaceuticals, and has gained attention in the medical field as a biomarker for certain metabolic disorders. This technical guide provides a comprehensive overview of the history, synthesis, and biological pathways associated with octanedioic acid.

A Journey Through Time: The History and Discovery of Octanedioic Acid

The story of octanedioic acid begins in the late 18th century. The Italian chemist Luigi Valentino Brugnatelli is credited with the first discovery of this compound in 1787 . He obtained the compound by treating cork with nitric acid. This oxidative cleavage of the complex biopolymer suberin, a major component of cork, yielded the crystalline dicarboxylic acid.

Following its initial discovery, further investigations in the 19th century expanded the understanding of this compound's origins and properties. In 1841 , Tilley reported the production of this compound from the oxidation of castor oil. This marked a significant step, identifying a readily available natural source for the compound. Later in the 19th century, the synthesis of this compound was also reported through the oxidation of cyclooctene and the ozonolysis of unsaturated fatty acids like oleic acid, laying the groundwork for modern synthetic methodologies.

Synthesizing Octanedioic Acid: From Historical Methods to Modern Industrial Processes

The synthesis of octanedioic acid has evolved from early laboratory curiosities to efficient industrial-scale productions. The choice of method often depends on factors such as precursor availability, desired purity, and economic viability.

Historical Synthesis Methods

The earliest methods for producing octanedioic acid relied on the oxidative degradation of natural products.

1. Oxidation of Cork with Nitric Acid (Brugnatelli, 1787): This original method involves the strong oxidation of cork material.

2. Oxidation of Castor Oil: Castor oil, which is rich in ricinoleic acid, serves as another classical precursor.

  • Experimental Protocol: A common historical approach involves the oxidation of castor oil or purified ricinoleic acid with a strong oxidizing agent like nitric acid or potassium permanganate. For instance, the oxidation of ricinoleic acid with nitric acid cleaves the molecule at the double bond and the hydroxyl group, yielding both this compound and azelaic acid. The reaction is typically carried out by heating the fatty acid with an excess of the oxidizing agent. The resulting dicarboxylic acids are then separated based on their differential solubilities.

Modern Synthesis Methods

Contemporary industrial production of octanedioic acid utilizes more efficient and selective chemical processes.

1. Oxidation of Cyclooctene: This is a prevalent industrial method.

  • Experimental Protocol: A patented method describes the catalytic oxidation of cyclooctene using a composite phase transfer catalyst, which can be a mixture of a tetra-alkylammonium perrhenate and an alkyl-imidazolium disulfate ionic liquid. Hydrogen peroxide is used as the oxidizing agent in the presence of the ionic liquid, which also serves as the reaction solvent. The reaction is conducted at a temperature of 40-70°C under normal pressure for a duration of 0.5-4 hours. This process can achieve a cyclooctene conversion rate of over 90% and a this compound yield exceeding 60%.[1]

2. Ozonolysis of Oleic Acid: The cleavage of the double bond in oleic acid by ozone is a highly efficient route to dicarboxylic acids.

  • Experimental Protocol: In a typical procedure, oleic acid is dissolved in a reacting solvent such as methanol and subjected to a stream of ozone at low temperatures (e.g., -78°C) until the reaction is complete. The resulting ozonide is then decomposed oxidatively. A high-yield method involves the decomposition of the ozonide with hydrogen peroxide in formic acid. This process can lead to yields of the principal dicarboxylic acid fission products, including octanedioic acid (from other unsaturated fatty acids present), exceeding 95%.

3. Synthesis from Gamma-Valerolactone (GVL): This method represents a modern approach utilizing a bio-based feedstock.

  • Experimental Protocol: This multi-step synthesis begins with the reaction of gamma-valerolactone with an alcohol in the presence of an acid or base catalyst to form an alkyl pentenoate. This intermediate then undergoes a metathesis reaction in the presence of a suitable initiator to produce a dialkyl octenedioate. The double bond in this diester is subsequently reduced via hydrogenation using a catalyst to yield a dialkyl 1,8-octanedioate. The final step involves the hydrolysis of the diester to afford octanedioic acid.

Quantitative Data on Octanedioic Acid

For ease of comparison, the following tables summarize key quantitative data for octanedioic acid.

Table 1: Physicochemical Properties of Octanedioic Acid

PropertyValue
IUPAC Name Octanedioic acid
Common Name This compound
CAS Number 505-48-6
Molecular Formula C₈H₁₄O₄
Molar Mass 174.19 g/mol
Melting Point 141–144 °C
Boiling Point 230 °C (at 15 mmHg)
Density 1.272 g/cm³
Solubility in Water 2.46 g/L
pKa₁ 4.526
pKa₂ 5.498

Table 2: Comparison of Synthesis Methods for Octanedioic Acid

Synthesis MethodPrecursorTypical YieldNotes
Oxidation of Cork Cork (Suberin)LowHistorical method, complex starting material.
Oxidation of Castor Oil Castor Oil (Ricinoleic Acid)ModerateProduces a mixture of dicarboxylic acids.
Oxidation of Cyclooctene Cyclooctene> 60%Common industrial method.
Ozonolysis of Oleic Acid Oleic Acid> 95% (of total dicarboxylic acids)High-yield laboratory and industrial method.
From Gamma-Valerolactone Gamma-ValerolactoneVaries by stepBio-based route.

Biological Significance and Signaling Pathways

Octanedioic acid is not merely an industrial chemical; it is also a product of fatty acid metabolism in living organisms. Its presence and concentration in biological fluids can be indicative of specific metabolic states and diseases.

The Omega-Oxidation Pathway

Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation in the mitochondria. However, when beta-oxidation is impaired or overloaded, an alternative pathway known as omega (ω)-oxidation becomes more prominent. This pathway occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.

Omega-oxidation begins with the hydroxylation of the terminal methyl group (the ω-carbon) of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting ω-hydroxy fatty acid is then successively oxidized to an aldehyde and then to a dicarboxylic acid. For a fatty acid with eight carbons, this process would lead to the formation of octanedioic acid. These resulting dicarboxylic acids, including octanedioic acid, are then further metabolized via beta-oxidation within peroxisomes.

Omega_Oxidation_Pathway Fatty Acid (e.g., Octanoic Acid) Fatty Acid (e.g., Octanoic Acid) ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Fatty Acid (e.g., Octanoic Acid)->ω-Hydroxy Fatty Acid Cytochrome P450 NADPH, O₂ Aldehyde Intermediate Aldehyde Intermediate ω-Hydroxy Fatty Acid->Aldehyde Intermediate Alcohol Dehydrogenase NAD⁺ Octanedioic Acid Octanedioic Acid Aldehyde Intermediate->Octanedioic Acid Aldehyde Dehydrogenase NAD⁺ Peroxisomal β-Oxidation Peroxisomal β-Oxidation Octanedioic Acid->Peroxisomal β-Oxidation Transport to Peroxisome Chain-shortened Dicarboxylic Acids + Acetyl-CoA Chain-shortened Dicarboxylic Acids + Acetyl-CoA Peroxisomal β-Oxidation->Chain-shortened Dicarboxylic Acids + Acetyl-CoA

References

The Biological Role of Suberic Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suberic acid, an eight-carbon dicarboxylic acid, serves as a critical biomarker for underlying dysfunctions in fatty acid metabolism. While not a primary fuel source, its accumulation in biological fluids is indicative of impairments in mitochondrial β-oxidation, necessitating the activation of alternative oxidative pathways. This guide provides a comprehensive overview of the metabolic origins, catabolism, and clinical significance of this compound. It details the biochemical pathways of ω-oxidation and peroxisomal β-oxidation, which are central to this compound metabolism. Furthermore, this document summarizes quantitative data on this compound levels in various physiological and pathological states, outlines detailed experimental protocols for its quantification, and explores its potential, though indirect, role in cellular signaling.

Introduction

This compound (octanedioic acid) is a dicarboxylic acid that is not typically present in significant concentrations in healthy individuals. Its emergence in urine and plasma is a key diagnostic indicator of several inherited metabolic disorders and conditions of metabolic stress where the primary pathway of fatty acid oxidation is compromised. Understanding the metabolic fate of this compound provides valuable insights into the interplay between different cellular compartments in maintaining energy homeostasis.

Metabolic Pathways Involving this compound

The metabolism of this compound is intricately linked to fatty acid oxidation and involves processes in the endoplasmic reticulum, peroxisomes, and mitochondria.

Formation of this compound via ω-Oxidation

When the mitochondrial β-oxidation of fatty acids is impaired due to genetic defects, nutrient deficiencies (e.g., carnitine, vitamin B2), or high lipid load, the cell utilizes an alternative pathway known as ω-oxidation.[1][2] This process occurs primarily in the smooth endoplasmic reticulum of the liver and kidneys.[3]

The ω-oxidation pathway involves the following key steps:

  • Hydroxylation: The terminal methyl group (ω-carbon) of a medium- or long-chain fatty acid is hydroxylated by a cytochrome P450-dependent mixed-function oxidase.[1]

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by alcohol dehydrogenase.

  • Oxidation to Dicarboxylic Acid: Finally, the aldehyde is oxidized to a carboxylic acid by aldehyde dehydrogenase, forming a dicarboxylic acid.[1]

Longer-chain dicarboxylic acids can then be shortened via β-oxidation from either end, leading to the formation of medium-chain dicarboxylic acids like this compound and adipic acid.

omega_oxidation Fatty_Acid Fatty Acid Omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->Omega_Hydroxy_FA Cytochrome P450 Mixed-Function Oxidase Omega_Oxo_FA ω-Oxo Fatty Acid Omega_Hydroxy_FA->Omega_Oxo_FA Alcohol Dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase Suberic_Acid This compound Dicarboxylic_Acid->Suberic_Acid β-Oxidation

Figure 1: ω-Oxidation Pathway for this compound Formation.
Catabolism of this compound via Peroxisomal β-Oxidation

This compound, once formed, is primarily metabolized in the peroxisomes through β-oxidation.[4][5] The enzymes in the peroxisome are distinct from their mitochondrial counterparts.

The process begins with the activation of this compound to its coenzyme A (CoA) ester, suberyl-CoA, by a dicarboxylyl-CoA synthetase, which is thought to be located in the microsomes.[6] Suberyl-CoA then enters the peroxisomal β-oxidation spiral. Each cycle of peroxisomal β-oxidation involves four enzymatic steps and shortens the dicarboxylic acid chain by two carbons, releasing acetyl-CoA. This process continues until shorter-chain dicarboxylic acids, such as adipic acid and succinic acid, are formed.[4]

peroxisomal_beta_oxidation Suberic_Acid This compound Suberyl_CoA Suberyl-CoA Suberic_Acid->Suberyl_CoA Dicarboxylyl-CoA Synthetase Enoyl_CoA Enoyl-CoA Suberyl_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Adipyl_CoA Adipyl-CoA Ketoacyl_CoA->Adipyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2: Peroxisomal β-Oxidation of Suberyl-CoA.

Quantitative Data on this compound Levels

Elevated levels of this compound are a hallmark of several metabolic disorders. The following tables summarize reported concentrations in urine and plasma.

ConditionAnalyteMatrixConcentration (mmol/mol creatinine)Reference
Healthy (Fasting) This compoundUrine0.16 - 2.18[7]
Healthy (Children) This compoundUrine20.120 ± 9.0866[4]
MCAD Deficiency This compoundUrineSignificantly elevated[7][8][9][10][11]
Autism (Before Supplementation) This compoundUrine8.02 ± 6.08[12]
Autism (After B Vitamin Supplementation) This compoundUrine2.57 ± 3.53[12]

Table 1: Urinary this compound Concentrations.

ConditionAnalyteMatrixConcentrationReference
Healthy Adults Total CarnitinePlasma49-50 µmol/L[13]
Carnitine Deficiency Free CarnitinePlasma< 5% of normal[14]
Riboflavin-Responsive MADD CarnitinePlasmaLow (6 µmol/L)[7]

Table 2: Plasma Carnitine Levels in Conditions Associated with Suberic Aciduria.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Analysis of Urinary Organic Acids

This method is a widely used for the comprehensive profiling of organic acids, including this compound.

Sample Preparation: [15][16][17]

  • Urine Collection: Collect a first-morning or random urine sample.

  • Internal Standard Addition: To a defined volume of urine (often normalized to creatinine concentration), add a known amount of an internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous dicarboxylic acid).

  • Acidification: Acidify the urine sample to a pH below 2 using hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction of the organic acids using an organic solvent such as ethyl acetate or diethyl ether. This step is typically repeated to ensure complete extraction.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Derivatization: To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation, using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a solvent such as pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).

GC-MS Analysis:

  • Gas Chromatograph: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Temperature Program: A temperature gradient is employed to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification of specific ions characteristic of the derivatized this compound.

gc_ms_workflow Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether) Acidify->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GC_MS_Analysis GC-MS Analysis Derivatize->GC_MS_Analysis

Figure 3: GC-MS Workflow for Urinary Organic Acid Analysis.
LC-MS/MS Analysis of Dicarboxylic Acids in Plasma

LC-MS/MS offers high sensitivity and specificity and is increasingly used for the targeted quantification of dicarboxylic acids.

Sample Preparation: [8][18][19]

  • Plasma Collection: Collect whole blood in an appropriate anticoagulant tube (e.g., EDTA) and centrifuge to obtain plasma.

  • Protein Precipitation: Precipitate proteins in the plasma sample by adding a cold organic solvent such as acetonitrile or methanol, often containing an internal standard.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant containing the dicarboxylic acids to a new tube.

  • Drying: Evaporate the supernatant to dryness.

  • Derivatization (Optional but Recommended): To enhance chromatographic retention and ionization efficiency, derivatization is often employed. A common approach for carboxylic acids is esterification (e.g., to form butyl esters) or amidation.

LC-MS/MS Analysis:

  • Liquid Chromatograph: Reversed-phase chromatography is commonly used with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid), is employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in electrospray ionization (ESI) mode, usually in negative ion mode for underivatized acids or positive ion mode for certain derivatives.

  • Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Role in Cellular Signaling

Currently, there is limited direct evidence to suggest that this compound itself functions as a primary signaling molecule. However, its accumulation reflects significant metabolic reprogramming that can indirectly influence signaling pathways.

  • TGF-β and MAPK Pathways: One study has suggested that this compound may have a protective role against UVB-induced skin photoaging by upregulating the transforming growth factor-β (TGF-β)/SMAD pathway and downregulating the mitogen-activated protein kinase (MAPK)/activator protein 1 (AP-1) signaling cascade.[9] However, the direct interaction of this compound with components of these pathways was not demonstrated. It is plausible that the observed effects are a consequence of broader metabolic shifts rather than direct signaling by this compound.

  • PPARα Signaling: The peroxisome proliferator-activated receptor alpha (PPARα) is a key transcriptional regulator of lipid metabolism.[20] While fatty acids and their CoA esters are known ligands for PPARα, there is no direct evidence to date that this compound or suberyl-CoA acts as a PPARα agonist. The increased peroxisomal activity in states of dicarboxylic aciduria is likely a response to the overall lipid overload rather than direct activation by this compound.

signaling_relationship Suberic_Acid This compound TGF_Beta TGF-β/SMAD Pathway Suberic_Acid->TGF_Beta Upregulation? MAPK MAPK/AP-1 Pathway Suberic_Acid->MAPK Downregulation? Metabolic_Stress Metabolic Stress (e.g., Impaired β-Oxidation) Metabolic_Stress->Suberic_Acid

References

An In-depth Technical Guide to Suberic Acid Derivatives and Their Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, systematically known as octanedioic acid, is an eight-carbon α,ω-dicarboxylic acid that serves as a versatile platform for the synthesis of a diverse array of chemical entities. Its derivatives have garnered significant interest in the fields of polymer chemistry, cosmetics, and notably, drug development. The bifunctional nature of this compound allows for the creation of various derivatives, including esters, amides, acid halides, and anhydrides, each with unique physicochemical properties and biological activities. This guide provides a comprehensive overview of the nomenclature of key this compound derivatives, detailed experimental protocols for their synthesis, and insights into their roles in significant biological signaling pathways.

Nomenclature of this compound and Its Derivatives

The systematic naming of this compound and its derivatives follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

This compound: The parent compound is an eight-carbon dicarboxylic acid.

  • Common Name: this compound

  • IUPAC Name: Octanedioic acid[1]

Derivatives:

  • Acid Halides: The hydroxyl groups of the carboxylic acids are replaced by halogens. For the dichloride derivative:

    • Common Name: Suberoyl chloride

    • IUPAC Name: Octanedioyl dichloride[2]

  • Esters: The hydrogen of the carboxylic acid's hydroxyl group is replaced by an alkyl or aryl group. For the diethyl ester:

    • Common Name: Diethyl suberate

    • IUPAC Name: Diethyl octanedioate[3]

  • Amides: The hydroxyl groups of the carboxylic acids are replaced by an amino group. For the simple diamide:

    • Common Name: Suberamide

    • IUPAC Name: Octanediamide

    For N-substituted amides, the substituents on the nitrogen atom are indicated with the locant "N". For the N,N'-diethyl derivative:

    • IUPAC Name: N,N'-diethyloctanediamide

  • Anhydrides: Formed by the removal of one molecule of water from two carboxylic acid groups. For the cyclic anhydride of this compound:

    • Common Name: Suberic anhydride

    • IUPAC Name: Oxonane-2,9-dione[4]

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and some of its common derivatives, facilitating easy comparison.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/cm³)
This compoundOctanedioic acidC₈H₁₄O₄174.19141-144[5]230 (at 15 mmHg)[5]1.272[5]
Suberoyl ChlorideOctanedioyl dichlorideC₈H₁₂Cl₂O₂211.09N/A162-163 (at 15 mmHg)[6]1.172[2]
Diethyl SuberateDiethyl octanedioateC₁₂H₂₂O₄230.30N/A2680.966
SuberamideOctanediamideC₈H₁₆N₂O₂172.22217N/AN/A
Suberic AnhydrideOxonane-2,9-dioneC₈H₁₂O₃156.1865-67150-152 (at 10 mmHg)N/A

Experimental Protocols

Detailed methodologies for the synthesis of key this compound derivatives are provided below. These protocols are foundational for researchers aiming to work with these compounds.

Synthesis of Suberic Anhydride from this compound

This protocol describes the dehydration of this compound using acetic anhydride to yield suberic anhydride.[4]

Materials:

  • This compound

  • Acetic anhydride

  • Crystallization solvent (e.g., a mixture of petroleum ether and acetonitrile)[1]

Procedure:

  • In a multi-necked flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 10 g, 57.4 mmol) and acetic anhydride (a molar excess, e.g., 2-3 equivalents).

  • Heat the mixture to reflux (approximately 120-170°C) with continuous stirring.[1]

  • During the reaction, acetic acid is formed as a byproduct. To drive the reaction to completion, the acetic acid can be removed by distillation under reduced pressure.[1]

  • After the reaction is complete (typically 1-3 hours), any unreacted acetic anhydride is removed by vacuum distillation.[1]

  • The reaction mixture is then cooled, and a suitable crystallization solvent is added directly to the flask to induce precipitation of the product.[1]

  • The resulting white solid, suberic anhydride, is collected by suction filtration, washed with a cold solvent, and dried under vacuum.[1]

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.49 (t, J = 7.1 Hz, 4H), 1.56 (m, 4H), 1.32 (m, 4H).[4]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 169.66, 34.47, 28.22, 24.03.[4]

Synthesis of Diethyl Suberate via Fischer Esterification

This protocol outlines the synthesis of diethyl suberate from this compound and ethanol using an acid catalyst, a classic example of Fischer esterification.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), a large excess of absolute ethanol (e.g., 10-20 equivalents to drive the equilibrium), and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 45-60 minutes.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to extract the ester and then wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude diethyl suberate.

  • The product can be further purified by distillation under reduced pressure.

Synthesis of N,N'-Disubstituted Suberamides from Suberoyl Chloride

This general protocol describes the synthesis of a disubstituted suberamide by reacting suberoyl chloride with a primary or secondary amine.

Materials:

  • Suberoyl chloride

  • A primary or secondary amine (e.g., diethylamine)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the amine (at least 2 equivalents) and the non-nucleophilic base (2 equivalents) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of suberoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine and base), water, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude N,N'-disubstituted suberamide.

  • The product can be purified by recrystallization or column chromatography.

Mandatory Visualizations: Signaling Pathways and Mechanisms

This compound and its derivatives are implicated in various biological processes, including the regulation of gene expression and cellular signaling.

One of the most well-studied derivatives is suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, which is a potent histone deacetylase (HDAC) inhibitor.[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, SAHA promotes histone acetylation, leading to a more open chromatin structure and the expression of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[8]

HDAC_Inhibition SAHA SAHA (Vorinostat) (this compound Derivative) HDAC Histone Deacetylase (HDAC) SAHA->HDAC Histones Histone Tails (with Acetyl Groups) HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Relaxed Chromatin) GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes CellCycleArrest Cell Cycle Arrest Apoptosis GeneExpression->CellCycleArrest

Caption: Mechanism of action of SAHA as an HDAC inhibitor.

Recent studies have also highlighted the role of this compound in mitigating the effects of UVB-induced skin photoaging. This protective effect is mediated through the regulation of the Transforming Growth Factor-β (TGF-β)/SMAD and Mitogen-Activated Protein Kinase (MAPK)/Activator Protein-1 (AP-1) signaling pathways. This compound upregulates the TGF-β/SMAD pathway, which promotes the synthesis of collagen, and downregulates the MAPK/AP-1 pathway, which is involved in the expression of matrix metalloproteinases (MMPs) that degrade collagen.

Anti_Photoaging_Pathway SubericAcid This compound TGF_beta_pathway TGF-β/SMAD Pathway SubericAcid->TGF_beta_pathway Upregulates MAPK_pathway MAPK/AP-1 Pathway SubericAcid->MAPK_pathway Downregulates Collagen_Synthesis Collagen Synthesis TGF_beta_pathway->Collagen_Synthesis Promotes MMP_Expression MMP Expression MAPK_pathway->MMP_Expression Promotes Photoaging Skin Photoaging (Wrinkles) Collagen_Synthesis->Photoaging Reduces MMP_Expression->Photoaging Contributes to

Caption: Role of this compound in Skin Photoaging Signaling.

References

Methodological & Application

Application Notes and Protocols: Suberic Acid as a Polymer Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid, a naturally derived dicarboxylic acid, is emerging as a versatile and biocompatible crosslinking agent for a variety of polymers. Its ability to form connections between polymer chains enhances their mechanical strength, thermal stability, and modifies their swelling behavior, making it a valuable tool in the development of biomaterials for applications such as tissue engineering, drug delivery, and wound dressings.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to crosslink natural polymers like chitosan and collagen, as well as synthetic polymers such as polyvinyl alcohol (PVA).

Mechanism of Action

This compound, with its two carboxylic acid functional groups, can participate in crosslinking reactions through different mechanisms depending on the polymer. With polymers containing amine groups, such as chitosan and collagen, it is suggested that this compound primarily forms non-covalent crosslinks through hydrogen bonding and electrostatic interactions.[1][2] For polymers with hydroxyl groups, like PVA, this compound can form covalent ester bonds, particularly when subjected to thermal treatment.[3]

Applications

This compound has been successfully employed to crosslink various biopolymers, leading to materials with improved properties for biomedical applications.[1]

  • Chitosan and Collagen Scaffolds: Crosslinking with this compound enhances the mechanical and thermal properties of chitosan and collagen-based scaffolds, making them more suitable for tissue engineering applications.[1][2]

  • Polyvinyl Alcohol (PVA) Films: this compound acts as an effective crosslinker for PVA, improving its tensile strength and thermal stability, which is beneficial for applications in drug delivery and packaging.[3]

Data Presentation

The following tables summarize quantitative data from studies on this compound-crosslinked polymers.

Table 1: Crosslinking of Natural Polymers with this compound

PolymerPolymer Concentration (% w/v)This compound Concentration (% w/v)Degree of Crosslinking (%)Reference
Chitosan1.00.2~60-65[2]
Collagen0.50.2~60-65[2]

Table 2: Mechanical Properties of this compound Crosslinked PVA Films

Polymer SystemTensile Strength (MPa)Reference
Neat PVA22.6[3]
This compound Crosslinked PVA32.5[3]

Table 3: Thermal Properties of this compound Crosslinked PVA Films

Polymer SystemDecomposition Temperature (°C)Reference
Neat PVA315[3]
This compound Crosslinked PVA345[3]

Experimental Protocols

Protocol 1: Crosslinking of Chitosan with this compound

This protocol describes the preparation of a 3D chitosan scaffold crosslinked with this compound.

Materials:

  • Low molecular weight chitosan

  • This compound

  • 1% (v/v) Acetic acid solution

  • Deionized water

  • Lyophilizer

Procedure:

  • Prepare a 1.0% (w/v) chitosan solution by dissolving 1.0 g of chitosan in 100 mL of 1% acetic acid with continuous stirring until a homogenous solution is formed.

  • Prepare a 0.2% (w/v) this compound solution by dissolving 0.2 g of this compound in 100 mL of deionized water. Gentle heating may be required to facilitate dissolution.

  • Slowly add the this compound solution to the chitosan solution under constant stirring.

  • Continue stirring the mixture for 4-6 hours at room temperature to ensure thorough mixing and interaction.

  • Pour the resulting solution into appropriate molds (e.g., 24-well plates).

  • Freeze the samples at -20°C for 12 hours, followed by lyophilization for 48 hours to obtain the 3D porous scaffolds.

  • The crosslinked scaffolds can be stored in a desiccator until further characterization.

Protocol 2: Crosslinking of Collagen with this compound

This protocol details the fabrication of a collagen-based biopolymer material crosslinked with this compound.

Materials:

  • Type I collagen (from bovine or porcine source)

  • This compound

  • 0.01 M Acetic acid solution

  • Deionized water

  • Lyophilizer

Procedure:

  • Prepare a 0.5% (w/v) collagen solution by dissolving 0.5 g of collagen in 100 mL of 0.01 M acetic acid at 4°C with gentle stirring to avoid denaturation.

  • Prepare a 0.2% (w/v) this compound solution as described in Protocol 1.

  • Slowly add the this compound solution to the cold collagen solution while maintaining gentle stirring.

  • Continue stirring the mixture at 4°C for 6-8 hours.

  • Cast the solution into molds and lyophilize as described in Protocol 1 to obtain the crosslinked collagen scaffolds.

Protocol 3: Crosslinking of Polyvinyl Alcohol (PVA) with this compound

This protocol outlines the preparation of crosslinked PVA films using this compound via a solution casting and thermal treatment method.[3]

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Dimethylformamide (DMF)

  • Methanol

  • Polypropylene molds

  • Oven

Procedure:

  • Prepare a 5% (w/v) PVA solution by dissolving 5 g of PVA in 100 mL of DMF at 120°C with stirring.[3]

  • Cool the PVA solution to 100°C.

  • Add the desired amount of this compound (e.g., 10-35% w/w relative to PVA) to the PVA solution and mix thoroughly.[3]

  • Pour the resulting solution into polypropylene molds and dry at 50°C for 16 hours in an oven to form films.[3]

  • To induce crosslinking, heat the dried films at 120°C for a specified duration (e.g., 2, 4, 6, or 8 hours).[3]

  • After thermal treatment, wash the crosslinked films repeatedly with methanol to remove any unreacted this compound.[3]

  • Dry the washed films in an oven at 50°C until a constant weight is achieved.

Protocol 4: Determination of Degree of Crosslinking (for Chitosan and Collagen)

The degree of crosslinking in chitosan and collagen scaffolds can be estimated by quantifying the free primary amine groups using the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay.[4]

Materials:

  • Crosslinked and non-crosslinked polymer scaffolds

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • 0.01% (w/v) TNBS solution (freshly prepared in the bicarbonate buffer)

  • 10% (w/v) Sodium dodecyl sulfate (SDS) solution

  • 1 N Hydrochloric acid (HCl)

  • 96-well plate

  • Spectrophotometer (plate reader)

Procedure:

  • Weigh a small, known amount of the dried scaffold (crosslinked and non-crosslinked controls).

  • Place the scaffold samples into individual wells of a 96-well plate.

  • Add 0.5 mL of the 0.1 M sodium bicarbonate buffer to each well containing a sample.

  • Add 0.25 mL of the 0.01% TNBS solution to each well. Mix gently.

  • Incubate the plate at 37°C for 2 hours.[5]

  • After incubation, add 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each well to stop the reaction.[5]

  • Measure the absorbance of the solution in each well at 335 nm using a spectrophotometer.[5]

  • The degree of crosslinking is calculated using the following formula: Degree of Crosslinking (%) = [1 - (Absorbance of crosslinked sample / Absorbance of non-crosslinked sample)] x 100

Protocol 5: Mechanical Testing of Crosslinked Scaffolds

The mechanical properties of the crosslinked polymer scaffolds can be evaluated using a universal testing machine.

Procedure:

  • Prepare dumbbell-shaped or rectangular specimens from the dried crosslinked films or scaffolds according to standard testing methods (e.g., ASTM D638).

  • Measure the thickness and width of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a uniaxial tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fails.

  • Record the load-displacement data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Protocol 6: Thermal Analysis of Crosslinked Polymers

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and transitions of the crosslinked polymers.

Thermogravimetric Analysis (TGA):

  • Place a small, known weight of the polymer sample (5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[2]

  • Record the weight loss as a function of temperature.

  • The decomposition temperature is determined from the TGA curve.

Differential Scanning Calorimetry (DSC):

  • Seal a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected melting or glass transition temperature, then cool it down, and then heat it again at a controlled rate (e.g., 10°C/min).[2]

  • Record the heat flow as a function of temperature.

  • The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the DSC thermogram.

Visualizations

Crosslinking_Mechanism cluster_covalent Covalent Ester Bond Formation cluster_noncovalent Non-Covalent Hydrogen Bonding PVA1 PVA Chain 1 (-OH) EsterLink Ester Bond (-COO-) PVA1->EsterLink PVA2 PVA Chain 2 (-OH) SubericAcid_C This compound (HOOC-(CH2)6-COOH) SubericAcid_C->EsterLink EsterLink->PVA2 Chitosan1 Chitosan Chain 1 (-NH2, -OH) HBond Hydrogen Bond Chitosan1->HBond Chitosan2 Chitosan Chain 2 (-NH2, -OH) SubericAcid_NC This compound (HOOC-(CH2)6-COOH) SubericAcid_NC->HBond HBond->Chitosan2

Caption: Mechanisms of polymer crosslinking by this compound.

Experimental_Workflow cluster_prep Polymer & Crosslinker Preparation cluster_crosslinking Crosslinking Process cluster_characterization Characterization Polymer_Sol Prepare Polymer Solution (Chitosan, Collagen, or PVA) Mixing Mix Polymer and This compound Solutions Polymer_Sol->Mixing SA_Sol Prepare this compound Solution SA_Sol->Mixing Reaction Incubate/React (with or without heat) Mixing->Reaction Formation Formation of Crosslinked Polymer Matrix Reaction->Formation Degree Degree of Crosslinking (TNBS Assay) Formation->Degree Mechanical Mechanical Testing (Tensile Strength) Formation->Mechanical Thermal Thermal Analysis (TGA, DSC) Formation->Thermal

Caption: General experimental workflow for polymer crosslinking.

Signaling_Pathway_Analogy cluster_input Input Components cluster_process Crosslinking Reaction cluster_output Resulting Properties Polymer Polymer Chains (e.g., Chitosan, PVA) Interaction Molecular Interaction (H-Bonding / Esterification) Polymer->Interaction SubericAcid This compound (Crosslinking Agent) SubericAcid->Interaction Network 3D Polymer Network Interaction->Network Mech_Prop Enhanced Mechanical Properties Network->Mech_Prop Therm_Stab Increased Thermal Stability Network->Therm_Stab

Caption: Logical relationship of crosslinking components and outcomes.

References

Application Notes and Protocols for Suberic Acid in Biodegradable Plastics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, an eight-carbon dicarboxylic acid, is a versatile building block for the synthesis of biodegradable polyesters. Its use in the creation of sustainable alternatives to conventional plastics is a growing area of research, with significant potential in biomedical applications such as drug delivery and tissue engineering.[1] This document provides detailed application notes and experimental protocols for the preparation and characterization of this compound-based biodegradable plastics.

Synthesis of this compound-Based Polyesters

This compound can be polymerized with various diols to form polyesters with a range of properties. The two primary methods for this synthesis are enzymatic polymerization and thermal polycondensation.

Enzymatic Polymerization of Poly(octamethylene suberate) (POS)

Enzymatic polymerization offers a green and mild alternative to traditional chemical synthesis, often resulting in polymers with well-defined structures.[2] Immobilized Candida antarctica lipase B (CALB) is a commonly used enzyme for this purpose.

Experimental Workflow for Two-Step Enzymatic Polymerization of POS

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension A Equimolar this compound & 1,8-Octanediol B Add Immobilized Lipase B A->B C Reaction in Solvent (e.g., Miniemulsion, Water, Organic Solvent) B->C D Incubate at 45°C with Stirring C->D E Low Molecular Weight Prepolymer D->E F Isolate Wet Prepolymer E->F Transfer G Incubate at 60-80°C without Stirring F->G H High Molecular Weight Poly(octamethylene suberate) G->H G suberic_acid This compound prepolymerization Prepolymerization (Melt, Inert Atmosphere, e.g., 150°C) suberic_acid->prepolymerization glycerol Glycerol glycerol->prepolymerization curing Curing (Vacuum, e.g., 120°C) prepolymerization->curing pgs Poly(glycerol suberate) curing->pgs G A Dissolve Polymer and Drug in Organic Solvent (e.g., Acetone) C Inject Organic Phase into Aqueous Phase under Stirring A->C B Prepare Aqueous Solution with Stabilizer (e.g., Pluronic F68) B->C D Evaporate Organic Solvent C->D E Nanoparticle Suspension D->E F Purification (e.g., Centrifugation) E->F G Lyophilization (Optional) F->G H Final Nanoparticle Product F->H G->H

References

Application Notes and Protocols for the Esterification of Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of suberic acid, a key reaction in the synthesis of various valuable compounds, including plasticizers, lubricants, and intermediates for pharmaceuticals and polymers. The protocols outlined below focus on the widely used Fischer-Speier esterification method, employing both homogeneous and heterogeneous acid catalysts.

Introduction to this compound Esterification

This compound, a dicarboxylic acid with the formula C₈H₁₄O₄, can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst.[1] This reaction, known as Fischer-Speier esterification, is an equilibrium process.[1][2] To achieve high yields of the desired diester, the equilibrium is typically shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction.[2][3] Common alcohols used for this purpose include methanol and ethanol, yielding dimethyl suberate and diethyl suberate, respectively.

Experimental Protocols

Two primary methods for the esterification of this compound are detailed below: one using a homogeneous catalyst (sulfuric acid) and the other a heterogeneous catalyst (Amberlyst-15).

Protocol 1: Diethyl Suberate Synthesis using Sulfuric Acid Catalyst

This protocol describes the synthesis of diethyl suberate via Fischer esterification using concentrated sulfuric acid as the catalyst.

Materials:

  • This compound (1.0 eq)

  • Anhydrous ethanol (excess, can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound and a large excess of anhydrous ethanol.

  • With stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[4]

  • Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).[5]

  • Continue refluxing for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.[5]

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diethyl suberate.

  • The crude product can be further purified by vacuum distillation.

Protocol 2: Dimethyl Suberate Synthesis using Amberlyst-15 Catalyst

This protocol outlines the synthesis of dimethyl suberate using Amberlyst-15, a reusable solid acid catalyst.[7]

Materials:

  • This compound (1.0 eq)

  • Methanol (excess, can be used as solvent)

  • Amberlyst-15 resin

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound, a large excess of methanol, and Amberlyst-15 resin (typically 10-20% by weight of the carboxylic acid).

  • Attach a reflux condenser and heat the mixture to reflux (the boiling point of methanol, approximately 65 °C) with vigorous stirring.

  • Maintain the reflux for 4-8 hours. The reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The resin can be washed with methanol, dried, and reused for subsequent reactions.[7]

  • Concentrate the filtrate using a rotary evaporator to remove excess methanol.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield dimethyl suberate. Further purification can be achieved by vacuum distillation if necessary.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification of dicarboxylic acids, including this compound, under various catalytic systems.

Dicarboxylic AcidAlcoholCatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)
This compound2-Ethyl-1-hexanolH₂SO₄2% w/w1204>95
Lauric AcidMethanolFerric-alginate0.16:1 (catalyst:acid mass ratio)Reflux399
Various Fatty AcidsMethanolAmberlyst-150.5 wt%658~97

Signaling Pathways and Experimental Workflows

A generalized workflow for the Fischer esterification of this compound is presented below. This diagram illustrates the key steps from reaction setup to the purification of the final ester product.

FischerEsterificationWorkflow Workflow for this compound Esterification cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Combine this compound, Alcohol, and Catalyst reflux Heat to Reflux reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool remove_solvent Remove Excess Alcohol cool->remove_solvent extract Dissolve in Organic Solvent remove_solvent->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with Anhydrous Salt wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate distill Vacuum Distillation (Optional) concentrate->distill final_product final_product distill->final_product Pure Diester

Caption: Generalized workflow for the synthesis and purification of this compound esters.

The mechanism of the Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following logical relationship diagram.

FischerEsterificationMechanism Fischer Esterification Mechanism A Carboxylic Acid (this compound) B Protonation of Carbonyl Oxygen A->B H+ Catalyst C Nucleophilic Attack by Alcohol B->C Alcohol D Tetrahedral Intermediate C->D E Proton Transfer D->E F Elimination of Water E->F G Deprotonation F->G H Ester Product G->H Regenerates H+

Caption: Key steps in the acid-catalyzed esterification of a carboxylic acid.

References

Suberic Acid: Application Notes and Protocols for Cosmetics and Perfumery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, a dicarboxylic acid with the formula C₈H₁₄O₄, is emerging as a multifunctional ingredient in the cosmetic industry.[1][2][3][4] Traditionally used in the synthesis of polymers and as a plasticizer, its unique properties are now being harnessed for advanced skincare applications.[1][4][5] This document provides detailed application notes and experimental protocols for researchers and formulators interested in the cosmetic and potential perfumery applications of this compound and its derivatives. While some sources suggest a role in perfumery, more specialized industry resources indicate it is not recommended for fragrance applications, a point that will be further clarified.[1][2][3][6][7]

Cosmetic Applications: Anti-Aging and Skin Health

This compound has demonstrated significant potential in anti-aging and skin health formulations, primarily through its ability to stimulate collagen synthesis and protect against photodamage. Its functions in cosmetics include acting as a pH regulator, emulsifier, stabilizer, and moisturizing agent.[4]

Stimulation of Collagen Synthesis via Olfactory Receptor OR10A3

Recent in vitro studies have elucidated a novel mechanism by which this compound promotes collagen production in human dermal fibroblasts.

Mechanism of Action: this compound acts as a ligand for the olfactory receptor OR10A3, which is ectopically expressed in the skin.[8] Activation of OR10A3 by this compound triggers a downstream signaling cascade involving the activation of the cAMP-Akt pathway, ultimately leading to increased collagen synthesis. This makes it a promising candidate for anti-wrinkle and skin-firming formulations.[8]

Signaling Pathway: this compound-Induced Collagen Synthesis

Suberic_Acid_Collagen_Synthesis suberic_acid This compound or10a3 OR10A3 Receptor suberic_acid->or10a3 camp cAMP or10a3->camp Activates akt Akt Phosphorylation camp->akt Activates collagen Increased Collagen Synthesis akt->collagen Promotes

Caption: this compound signaling pathway for collagen synthesis.

Protection Against UVB-Induced Photoaging

In vivo studies using hairless mice have demonstrated the protective effects of dietary this compound against skin photoaging induced by UVB radiation.

Mechanism of Action: this compound mitigates UVB-induced skin damage by upregulating the Transforming Growth Factor-β (TGF-β)/SMAD pathway and downregulating the Mitogen-Activated Protein Kinase (MAPK)/Activator Protein 1 (AP-1) signaling cascade.[9] This dual action helps to inhibit matrix metalloproteinases (MMPs) that degrade collagen and promotes the synthesis of new collagen and hyaluronic acid.[9] The observed effects include a reduction in wrinkle formation, improved skin hydration, and decreased epidermal thickness.[9][10]

Signaling Pathway: this compound's Role in Photoaging

Suberic_Acid_Photoaging cluster_uvb UVB Irradiation cluster_tgfb TGF-β Signaling sub_node sub_node mapk MAPK/AP-1 Pathway mmp MMP Expression mapk->mmp collagen_degradation Collagen Degradation mmp->collagen_degradation tgfb TGF-β/SMAD Pathway collagen_synthesis Collagen & HA Synthesis tgfb->collagen_synthesis suberic_acid This compound suberic_acid->mapk Inhibits suberic_acid->tgfb Activates In_Vitro_Workflow cell_culture 1. Culture Human Dermal Fibroblasts (Hs68) uvb 2. UVB Irradiation cell_culture->uvb treatment 3. Treat with this compound (100 µM) uvb->treatment analysis 4. Analysis treatment->analysis procollagen Procollagen Content Assay analysis->procollagen western Western Blot for p-Akt/Akt analysis->western

References

Application Notes and Protocols for the Quantification of Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of suberic acid in various biological matrices. The protocols outlined below are established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry or fluorescence detection.

Introduction to this compound Analysis

This compound (octanedioic acid) is a dicarboxylic acid that can be found in biological samples, often as a metabolic byproduct of fatty acid oxidation.[1] Elevated levels of this compound in urine can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency (MCAD).[1] Its quantification is crucial for disease diagnosis, monitoring, and in metabolic research. The analytical methods for this compound must be sensitive and specific due to the complexity of biological matrices.

Analytical Techniques for this compound Quantification

Several analytical techniques are employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common and reliable methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly sensitive technique, often considered a gold standard for the analysis of volatile and semi-volatile organic compounds.[2] Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile form.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC methods offer versatility in separating non-volatile compounds like this compound from complex mixtures.[5][6] Coupling HPLC with mass spectrometry (LC-MS) or using a fluorescence detector after derivatization enhances sensitivity and specificity.[5][7]

Application Note 1: Quantification of this compound using GC-MS

This protocol details the quantification of this compound in biological fluids (e.g., urine, plasma) using gas chromatography-mass spectrometry following a derivatization step.

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., with BSTFA) Drying->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection LC_Separation Chromatographic Separation HPLC_Injection->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification Omega_Oxidation Fatty_Acid Medium-Chain Fatty Acid Omega_Oxidation Omega-Oxidation Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Suberic_Acid This compound Dicarboxylic_Acid->Suberic_Acid (e.g.) Beta_Oxidation_Impaired Impaired Beta-Oxidation Beta_Oxidation_Impaired->Omega_Oxidation Upregulates

References

Application Notes and Protocols for the GC-MS Analysis of Suberic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid (octanedioic acid) is an eight-carbon dicarboxylic acid that plays a role in various biological processes and is a potential biomarker for certain metabolic disorders. Its analysis, along with its derivatives, is crucial in biomedical research and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the qualitative and quantitative analysis of this compound. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile compounds suitable for GC-MS analysis.[1][2] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, focusing on the common derivatization method of silylation.

Principle of the Method

The method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization step to create a more volatile and thermally stable derivative. The most common approach for dicarboxylic acids is silylation, which replaces the acidic protons of the carboxyl groups with trimethylsilyl (TMS) groups.[3][4] The resulting TMS-ester of this compound is then separated from other components in the sample by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides information on the molecular weight and fragmentation pattern of the derivatized this compound, allowing for its unambiguous identification and quantification.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the GC-MS analysis of this compound as its di-trimethylsilyl (di-TMS) derivative.

Table 1: GC-MS Parameters for the Analysis of Di-TMS this compound

ParameterValue
Gas Chromatograph
ColumnZB-5MS (5% diphenyl-95% dimethylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness[5]
Injection ModeSplitless[5]
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium[5]
Flow RateConstant flow or constant linear velocity
Oven Temperature ProgramInitial temperature 65 °C for 2 min, ramp at 5 °C/min to 110 °C, then ramp at 12 °C/min to 260 °C, hold for 10 min.[5]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)[5]
Ionization Energy70 eV[5]
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)
Scan Rangem/z 50-550
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Table 2: Mass Spectrometric Data for Di-TMS this compound

AnalyteMolecular Weight ( g/mol )Key Mass Fragments (m/z) for Identification and Quantification
This compound, di-TMS derivative318.56[6]Quantifier Ion: 287 ([M-31]⁺) Qualifier Ions: 303 ([M-15]⁺), 147, 73[7]

Table 3: Typical Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD)≤ 2 ng/m³ (in air samples)[3][8]
Limit of Quantification (LOQ)5-40 pg on column[9]
Linearity (R²)> 0.99
Reproducibility (RSD%)≤ 10%[3][8]

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction from Aqueous Samples)

This protocol is a general guideline for extracting this compound from aqueous samples like urine or plasma. Optimization may be required for different matrices.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in the sample)

  • Organic extraction solvent (e.g., Ethyl acetate or Diethyl ether)

  • Acidifying agent (e.g., 1M Hydrochloric acid)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator or rotary evaporator)

Procedure:

  • Pipette a known volume of the sample into a clean glass tube.

  • Add a known amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 by adding the acidifying agent.

  • Add 2-3 volumes of the organic extraction solvent.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction (steps 4-7) on the remaining aqueous layer and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.[1]

Derivatization (Silylation)

This protocol describes the conversion of this compound to its di-TMS derivative using BSTFA.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Aprotic solvent (e.g., Acetonitrile or Pyridine)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried sample extract in a small volume of the aprotic solvent in a GC vial.

  • Add an excess of the BSTFA + 1% TMCS reagent (e.g., a 10x molar excess relative to the expected amount of this compound).[4]

  • Cap the vial tightly and vortex for 10-30 seconds.

  • Heat the vial at 60-70 °C for 30-60 minutes to ensure complete derivatization.[1][4]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Procedure:

  • Set up the GC-MS instrument with the parameters outlined in Table 1.

  • Inject the derivatized sample onto the GC column.

  • Acquire data in both full scan and SIM mode. Full scan is used for initial identification based on the retention time and mass spectrum, while SIM mode is used for accurate quantification.

Data Interpretation and Quantification

Qualitative Analysis:

  • Identify the peak corresponding to the di-TMS derivative of this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a standard or a library like the NIST database.[6] The mass spectrum should show the characteristic fragments listed in Table 2.

Quantitative Analysis:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Derivatize and analyze the calibration standards using the same procedure as for the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion to the peak area of the internal standard quantifier ion against the concentration of this compound.[10]

  • Calculate the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Add_IS->Acidify Extraction Liquid-Liquid Extraction Acidify->Extraction Dry_Extract Dry Extract Extraction->Dry_Extract Reconstitute Reconstitute in Solvent Dry_Extract->Reconstitute Add_BSTFA Add BSTFA + TMCS Reconstitute->Add_BSTFA Heat Heat (60-70°C) Add_BSTFA->Heat Derivatized_Sample Di-TMS this compound Heat->Derivatized_Sample GCMS GC-MS Analysis Derivatized_Sample->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Qualitative Qualitative Analysis (Identification) Data->Qualitative Quantitative Quantitative Analysis (Quantification) Data->Quantitative

Caption: Experimental workflow for GC-MS analysis of this compound.

silylation_reaction suberic_acid This compound HOOC-(CH₂)₆-COOH di_tms_suberic Di-TMS this compound (CH₃)₃SiOOC-(CH₂)₆-COOSi(CH₃)₃ suberic_acid->di_tms_suberic + 2 bstfa BSTFA bstfa->di_tms_suberic 70°C

Caption: Silylation of this compound with BSTFA.

data_analysis_logic raw_data Raw GC-MS Data peak_integration Peak Integration raw_data->peak_integration qualitative Qualitative Analysis peak_integration->qualitative quantitative Quantitative Analysis peak_integration->quantitative retention_time Retention Time qualitative->retention_time mass_spectrum Mass Spectrum qualitative->mass_spectrum calibration_curve Calibration Curve quantitative->calibration_curve concentration Concentration Calculation calibration_curve->concentration

Caption: Logical flow for GC-MS data analysis.

References

Application Note: 1H and 13C NMR Spectral Analysis of Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid with applications in the synthesis of polymers, plastics, and pharmaceuticals. Its chemical structure and purity are critical for these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for its characterization. This document provides detailed ¹H and ¹³C NMR spectral data and a standard protocol for the analysis of this compound.

Chemical Structure

Figure 1: Chemical structure of this compound (C₈H₁₄O₄).

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, providing a reference for its identification and characterization.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by three main signals corresponding to the different methylene groups in the aliphatic chain.

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2, H-72.163Triplet4H
H-3, H-61.538Quintet4H
H-4, H-51.296Multiplet4H

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound shows four distinct signals, consistent with its symmetrical structure.

CarbonChemical Shift (ppm)
C-1, C-8187.021
C-2, C-740.34
C-3, C-631.242
C-4, C-528.53

Solvent: D₂O, Temperature: 298K, Instrument: 500 MHz. Data sourced from BMRB.[1]

Experimental Protocol: NMR Analysis of this compound

This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Labeling: Properly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Experiment:

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Experiment:

    • Load standard carbon acquisition parameters (e.g., with proton decoupling).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • Set an appropriate relaxation delay (e.g., 2 seconds).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly higher than for ¹H NMR).

    • Acquire the FID.

Data Processing
  • Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., DSS).

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking to identify the chemical shifts in both spectra.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the NMR analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup acquire_h1 Acquire ¹H NMR setup->acquire_h1 acquire_c13 Acquire ¹³C NMR setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process calibrate Calibrate Spectra process->calibrate analyze Peak Picking & Integration calibrate->analyze report Final Report analyze->report

Caption: Workflow for NMR analysis of this compound.

References

Application Notes and Protocols: Suberic Acid in Polyester Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Suberic acid, an eight-carbon dicarboxylic acid, is a versatile monomer for the synthesis of biodegradable polyesters with significant potential in the biomedical field. Its incorporation into polyester backbones allows for the tuning of physicochemical properties such as degradation rate, mechanical strength, and hydrophobicity. These tailored characteristics make this compound-based polyesters promising candidates for applications in drug delivery, tissue engineering, and the development of biocompatible medical devices. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters derived from this compound.

Applications in Drug Delivery and Tissue Engineering

Polyesters synthesized from this compound are gaining attention for various biomedical applications due to their biocompatibility and biodegradability.[1] A wide range of aliphatic and aromatic dicarboxylic acids, including this compound, have been polymerized with glycerol to produce amphiphilic scaffolds with varied degradation behaviors suitable for a breadth of applications.[2]

Controlled Drug Delivery: The degradation of this compound-based polyesters can be modulated to achieve controlled and sustained release of encapsulated therapeutic agents. This is particularly advantageous for localized drug delivery, minimizing systemic toxicity and enhancing therapeutic efficacy. The amphiphilic nature of some this compound copolyesters facilitates the formation of nanoparticles and microparticles, which can serve as carriers for both hydrophobic and hydrophilic drugs.[2]

Tissue Engineering: The mechanical properties of this compound-based polyesters can be tailored to mimic those of native tissues, making them suitable for fabricating scaffolds that support cell growth and tissue regeneration. The biodegradable nature of these polymers ensures that the scaffold gradually degrades as new tissue is formed, eliminating the need for surgical removal.

Experimental Protocols

Two primary methods for the synthesis of polyesters from this compound are melt polycondensation and enzymatic polymerization.

Protocol 1: Melt Polycondensation of Poly(alkylene suberate)

Melt polycondensation is a widely used, solvent-free method for synthesizing polyesters. The following is a general two-stage protocol that can be adapted for the synthesis of various poly(alkylene suberates) by selecting the appropriate diol.

Materials:

  • This compound

  • Diol (e.g., 1,4-butanediol, 1,8-octanediol, glycerol)

  • Catalyst (e.g., titanium (IV) butoxide (Ti(OBu)₄), antimony trioxide (Sb₂O₃))

  • Nitrogen gas (high purity)

  • Methanol (for cleaning)

  • Chloroform (for polymer dissolution)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Distillation head with a condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

Step 1: Esterification

  • Charge the three-necked flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1-1.2 molar ratio to diacid) can be used to compensate for any loss due to volatilization.

  • Add the catalyst to the reaction mixture (typically 0.1-0.5% by weight of the monomers).

  • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup.

  • Purge the system with nitrogen gas for at least 15-20 minutes to create an inert atmosphere.

  • Begin stirring and gradually heat the mixture to 150-180°C under a gentle stream of nitrogen.

  • Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct and will be collected in the receiving flask. The reaction mixture will become more viscous as oligomers are formed.

Step 2: Polycondensation

  • After the initial esterification stage, gradually increase the temperature to 200-230°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.

  • Continue the reaction under high vacuum and elevated temperature for another 4-8 hours. The removal of the diol and any remaining water drives the polymerization towards higher molecular weight.

  • The reaction is complete when the desired viscosity is achieved, which can be observed by the torque on the mechanical stirrer.

  • To stop the reaction, remove the heat source and break the vacuum with nitrogen gas.

  • The resulting polyester can be collected while still molten or after cooling to room temperature. The polymer can be purified by dissolving it in a suitable solvent like chloroform and precipitating it in a non-solvent such as cold methanol.

  • Dry the purified polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Protocol 2: Enzymatic Synthesis of Poly(octamethylene suberate)

Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and with high selectivity. This protocol is adapted from the synthesis of poly(octamethylene suberate) using an immobilized lipase.[2]

Materials:

  • This compound

  • 1,8-octanediol

  • Immobilized Pseudozyma antarctica lipase B (IMM-PBLI)

  • Reaction medium:

    • Option A: Miniemulsion

    • Option B: Water

    • Option C: Organic solvent (e.g., cyclohexane:tetrahydrofuran 5:1 v/v)

Equipment:

  • 20 mL capped flasks

  • Sand bath with temperature control

  • Magnetic stirrer (for the first step)

  • Incubator or oven

Procedure:

Step 1: Prepolymer Synthesis (Direct Polycondensation)

  • In a 20 mL capped flask, add equimolar concentrations (0.5 M) of this compound and 1,8-octanediol to 10 mL of the chosen polymerization medium (miniemulsion, water, or organic solvent).[2]

  • Add the immobilized lipase (IMM-PBLI) to the reaction mixture.

  • Place the flask in a sand bath at 45°C and stir for 8 hours to produce low molecular weight prepolymers.[2]

Step 2: Chain Extension (Bulk Polymerization)

  • After the first step, collect the wet prepolymers.

  • Incubate the wet prepolymers in the presence of fresh IMM-PBLI at 60°C or 80°C at atmospheric pressure, without stirring.[2] This step significantly increases the molecular weight of the polymer.[2]

  • The final poly(octamethylene suberate) can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.

  • Dry the polymer under vacuum.

Data Presentation

The properties of this compound-based polyesters are highly dependent on the chosen diol and the synthesis method. The following tables summarize key quantitative data from the literature.

Table 1: Molecular Weight of Enzymatically Synthesized Poly(octamethylene suberate) (POS) [2]

Polymerization Medium (Step 1)Prepolymer MW ( g/mol ) after 8hFinal Polymer MW ( g/mol ) after Step 2
Miniemulsion28005000
Water34005800
Organic Solvent490019800

Characterization of this compound-Based Polyesters

A comprehensive characterization of the synthesized polyesters is crucial to ensure they meet the requirements for their intended application.

1. Structural Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds (typically seen around 1735 cm⁻¹) and the disappearance of carboxylic acid hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the polymer structure, confirm monomer incorporation, and determine the molar composition in copolymers.

2. Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

3. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester.

Visualizations

Experimental Workflow for Melt Polycondensation

Melt_Polycondensation_Workflow Workflow for Melt Polycondensation of this compound-Based Polyesters cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers This compound + Diol Catalyst Add Catalyst Monomers->Catalyst Esterification Esterification (150-180°C, N2 atm) Catalyst->Esterification Polycondensation Polycondensation (200-230°C, Vacuum) Esterification->Polycondensation Crude_Polymer Crude Polyester Polycondensation->Crude_Polymer Dissolution Dissolve in Solvent (e.g., Chloroform) Crude_Polymer->Dissolution Precipitation Precipitate in Non-solvent (e.g., Methanol) Dissolution->Precipitation Drying Vacuum Drying Precipitation->Drying Pure_Polymer Purified Polyester Drying->Pure_Polymer FTIR FTIR Pure_Polymer->FTIR NMR NMR Pure_Polymer->NMR GPC GPC Pure_Polymer->GPC DSC DSC Pure_Polymer->DSC TGA TGA Pure_Polymer->TGA

Caption: Workflow for the synthesis and characterization of this compound-based polyesters via melt polycondensation.

Logical Relationship for Polyester Property Tuning

Property_Tuning Factors Influencing Polyester Properties cluster_inputs Synthesis Parameters cluster_outputs Polymer Properties Diol Diol Structure (Chain Length, Branching) MW Molecular Weight & PDI Diol->MW Thermal Thermal Properties (Tg, Tm, Crystallinity) Diol->Thermal Mechanical Mechanical Properties (Strength, Elasticity) Diol->Mechanical Degradation Degradation Rate Diol->Degradation Monomer_Ratio Monomer Molar Ratio (Diacid:Diol) Monomer_Ratio->MW Catalyst Catalyst Type & Concentration Catalyst->MW Reaction_Conditions Reaction Temperature & Time Reaction_Conditions->MW MW->Mechanical MW->Degradation Thermal->Mechanical Thermal->Degradation

Caption: Relationship between synthesis parameters and the final properties of this compound-based polyesters.

References

Application Notes and Protocols: Suberic Acid in the Synthesis of Metallogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of metallogels derived from suberic acid. The following sections outline the synthesis of nickel(II), zinc(II), and cadmium(II) metallogels, their characterization, and their applications in antimicrobial testing and semiconductor device fabrication.

Synthesis of this compound-Based Metallogels

This compound, a dicarboxylic acid, serves as a versatile organic ligand for the formation of supramolecular metallogels through coordination with various metal ions. These gels are held together by a network of non-covalent interactions, trapping the solvent within a three-dimensional matrix. The synthesis of these metallogels is typically carried out in N,N'-dimethyl formamide (DMF).[1][2]

Materials Required
  • This compound (C₈H₁₄O₄)

  • Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)

  • Zinc(II) acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Cadmium(II) acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

  • N,N'-dimethyl formamide (DMF)

General Synthesis Protocol

The synthesis of this compound-based metallogels with Ni(II), Zn(II), and Cd(II) is achieved through the self-assembly of the metal salt and this compound in DMF at room temperature.

Experimental Protocol:

  • Prepare separate solutions of the respective metal acetate salt and this compound in DMF.

  • For the synthesis of the Ni(II)-suberic acid (Ni-SA) metallogel, mix a solution of Ni(CH₃COO)₂·4H₂O with a solution of this compound in DMF.

  • Similarly, for the Zn(II)-suberic acid (Zn-SA) and Cd(II)-suberic acid (Cd-SA) metallogels, mix the corresponding metal acetate solution with the this compound solution.

  • The gel formation should be visually confirmed by the "inversion vial test," where a stable gel will not flow upon inverting the vial.

The following diagram illustrates the general workflow for the synthesis of these metallogels.

Synthesis_Workflow sub_A Dissolve Metal Acetate in DMF mix Mix Solutions sub_A->mix sub_B Dissolve this compound in DMF sub_B->mix gel Metallogel Formation (Self-Assembly) mix->gel test Inversion Vial Test gel->test Agar_Well_Diffusion A Prepare Bacterial Lawn on Agar Plate B Create Wells in Agar A->B C Add Metallogel to Wells B->C D Incubate Plate C->D E Measure Zone of Inhibition D->E Schottky_Diode cluster_0 Schottky Barrier Diode Al Aluminum (Al) Electrode Gel This compound Metallogel Al->Gel ITO Indium Tin Oxide (ITO) Electrode Gel->ITO Glass Glass Substrate ITO->Glass

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suberic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of suberic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound (octanedioic acid) is a valuable dicarboxylic acid used in the synthesis of polymers and pharmaceuticals.[1] The most prevalent synthesis methods include:

  • Oxidation of Cyclooctene: This method involves the oxidative cleavage of the double bond in cyclooctene to form this compound. Common oxidizing agents include ozone (ozonolysis) followed by an oxidative work-up, or other oxidizing agents like potassium permanganate or hydrogen peroxide with a catalyst.[2][3]

  • Oxidation of Castor Oil: Castor oil is a renewable resource rich in ricinoleic acid.[4][5] Through a process of saponification followed by oxidative cleavage at high temperatures with a strong base, the ricinoleic acid is broken down to yield sebacic acid and this compound as a byproduct.[6]

  • Nitric Acid Oxidation of Cyclooctane: This is a more traditional industrial method where cyclooctane is oxidized with nitric acid at elevated temperatures and pressures. However, this method is becoming less favorable due to the harsh reaction conditions and the generation of greenhouse gases like nitrous oxide.

  • Biotechnological and "Green" Chemistry Approaches: Newer, more sustainable methods are being developed, including enzymatic synthesis and processes that utilize greener solvents and catalysts to minimize environmental impact.[7][8]

Q2: I am getting a low yield in my this compound synthesis. What are the general potential causes?

A2: Low yields in organic synthesis can stem from a variety of factors. Some common culprits include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inefficient mixing.

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants and catalyst may not be optimized.

  • Catalyst Deactivation: The catalyst may have lost its activity due to impurities in the reagents or degradation over time.

  • Side Reactions: The formation of unwanted byproducts can consume your starting material and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and recrystallization steps.[9]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to lower yields.

Q3: How can I purify the crude this compound product?

A3: The most common and effective method for purifying solid organic compounds like this compound is recrystallization .[10] This technique relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.

The general steps for recrystallization are:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for recrystallizing dicarboxylic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexane.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals to remove any residual solvent.

Q4: What are some key safety precautions to take during this compound synthesis?

A4: Safety in the laboratory is paramount. When synthesizing this compound, always:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Work in a well-ventilated fume hood, especially when using volatile or hazardous reagents like ozone or strong acids.

  • Be cautious when working with strong oxidizing agents, as they can be highly reactive.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Be aware of the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).

Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during this compound synthesis.

Method 1: Oxidation of Cyclooctene using a Phase Transfer Catalyst

Issue: Low yield of this compound (<60%) with a significant amount of unreacted cyclooctene.

  • Question: My reaction seems to be incomplete. How can I improve the conversion of cyclooctene?

  • Answer:

    • Increase Reaction Time: The reaction may require more time to go to completion. Try extending the reaction time in increments (e.g., by 1-2 hours) and monitor the progress by TLC or GC.

    • Optimize Temperature: The reaction temperature is critical. Ensure the temperature is maintained within the optimal range (typically 40-70°C for this method).[2] A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to catalyst decomposition or increased side reactions.

    • Improve Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, which is crucial for the phase transfer catalyst to function effectively.

    • Check Catalyst Concentration: Ensure the correct molar ratio of the phase transfer catalyst is being used. Too little catalyst will result in a slow reaction, while an excess may not provide a significant benefit and can complicate purification.

Issue: Formation of a significant amount of byproducts.

  • Question: I am observing multiple spots on my TLC plate besides the product and starting material. What are these byproducts and how can I minimize them?

  • Answer:

    • Control Oxidant Addition: Slow, dropwise addition of the oxidizing agent (e.g., hydrogen peroxide) can help to control the reaction temperature and minimize over-oxidation or side reactions.

    • Maintain Optimal pH: The pH of the reaction mixture can influence the selectivity of the oxidation. Monitor and adjust the pH as needed according to the specific protocol.

    • Purification Strategy: If byproduct formation is unavoidable, consider optimizing your purification strategy. Column chromatography may be necessary to separate the desired product from closely related byproducts.

Method 2: Oxidative Cleavage of Castor Oil

Issue: Low yield of this compound and a complex mixture of fatty acids in the product.

  • Question: The cleavage of ricinoleic acid seems inefficient, resulting in a low yield of the desired C8 dicarboxylic acid. How can I improve this?

  • Answer:

    • Ensure Complete Saponification: The initial saponification of castor oil to liberate ricinoleic acid must be complete. Incomplete saponification will result in unreacted triglycerides and a lower yield. Consider extending the saponification time or ensuring a slight excess of base.

    • Optimize Cleavage Temperature: The high-temperature oxidative cleavage is a critical step. The temperature needs to be high enough to effect cleavage but not so high as to cause significant thermal decomposition of the desired products. A typical range is 250-320°C.[11]

    • Catalyst Selection and Concentration: The type and concentration of the catalyst (often a metal salt) can significantly impact the efficiency and selectivity of the cleavage reaction. Experiment with different catalysts or concentrations as suggested in the literature.

    • Efficient Removal of Volatile Byproducts: The reaction often produces volatile byproducts. Efficient removal of these can help to drive the reaction to completion.

Issue: Difficulty in separating this compound from other long-chain dicarboxylic acids.

  • Question: My final product is contaminated with other dicarboxylic acids. How can I improve the purity of my this compound?

  • Answer:

    • Fractional Crystallization: If there is a significant difference in the solubility of the dicarboxylic acids in a particular solvent, fractional crystallization can be an effective separation technique.

    • Column Chromatography: For more challenging separations, silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) can be used to separate the dicarboxylic acids based on their polarity.

    • Conversion to Esters for Distillation: In some cases, converting the mixture of acids to their corresponding methyl or ethyl esters allows for separation by fractional distillation under reduced pressure. The separated esters can then be hydrolyzed back to the pure acids.

Data Presentation

Table 1: Comparison of Common this compound Synthesis Methods

Synthesis MethodStarting MaterialTypical Oxidizing Agent(s)Catalyst(s)Typical Yield (%)AdvantagesDisadvantages
Oxidation of Cyclooctene CycloocteneHydrogen PeroxideTetraalkylammonium perrhenate / Ionic Liquid>60%[2]High conversion, relatively mild conditions.Cyclooctene can be expensive.
Oxidative Cleavage of Castor Oil Castor Oil (Ricinoleic Acid)Strong Base (e.g., NaOH) at high temp.Metal OxidesVariable (this compound is a byproduct)Uses a renewable feedstock.High temperatures required, complex product mixture.
Nitric Acid Oxidation CyclooctaneNitric AcidVanadium or Copper saltsVariableEstablished industrial process.Harsh conditions, environmentally unfriendly (NOx emissions).
Ozonolysis of Cyclooctene CycloocteneOzone-Often high, but depends on workupClean reaction, high conversion.Requires specialized ozone generation equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound by Oxidation of Cyclooctene with a Phase Transfer Catalyst

This protocol is adapted from a patented method and offers a relatively high yield under mild conditions.[2]

Materials:

  • Cyclooctene

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Tetra-n-butylammonium perrhenate (TBAPR) - Phase Transfer Catalyst

  • 1-Hexyl-3-methylimidazolium hydrogen sulfate ([HMIM]HSO₄) - Ionic Liquid/Solvent

  • Magnesium sulfate (MgSO₄)

  • Manganese dioxide (MnO₂)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclooctene (e.g., 2 mmol) and the ionic liquid [HMIM]HSO₄ (e.g., 1 mL).

  • Catalyst Addition: Add the phase transfer catalyst, tetra-n-butylammonium perrhenate (TBAPR), to the mixture (e.g., 1-3 mol% relative to cyclooctene).

  • Initiation of Reaction: Heat the mixture to 60°C with vigorous stirring.

  • Addition of Oxidant: Slowly add the 30% hydrogen peroxide solution (e.g., 2 mL) dropwise to the reaction mixture over a period of 30 minutes. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Maintain the reaction at 60°C for 4 hours. The progress of the reaction can be monitored by taking small aliquots, quenching them, and analyzing by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add a small amount of manganese dioxide (MnO₂) to decompose any excess hydrogen peroxide (cessation of bubbling indicates completion).

  • Workup - Drying and Extraction: Add magnesium sulfate (MgSO₄) to remove water. Extract the this compound from the ionic liquid phase with diethyl ether (3 x 20 mL).

  • Isolation: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Deionized water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture on a hot plate with swirling. Continue adding small portions of hot water until the this compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified this compound. The melting point of pure this compound is 141-144°C.[1]

Mandatory Visualization

experimental_workflow start Start setup Reaction Setup: - Cyclooctene - Ionic Liquid - TBAPR Catalyst start->setup heating Heat to 60°C with Vigorous Stirring setup->heating add_h2o2 Slowly Add 30% H₂O₂ heating->add_h2o2 react React for 4 hours at 60°C add_h2o2->react monitor Monitor Reaction (TLC/GC) react->monitor cool Cool to Room Temperature react->cool monitor->react quench Quench Excess H₂O₂ with MnO₂ cool->quench dry_extract Dry with MgSO₄ & Extract with Diethyl Ether quench->dry_extract evaporate Evaporate Solvent dry_extract->evaporate crude_product Crude this compound evaporate->crude_product recrystallize Recrystallize from Hot Water crude_product->recrystallize filter_dry Filter and Dry Crystals recrystallize->filter_dry pure_product Pure this compound filter_dry->pure_product end End pure_product->end

Caption: Experimental workflow for the synthesis of this compound from cyclooctene.

troubleshooting_yield start Low Yield of this compound check_reaction Is the reaction complete? (Check TLC/GC for starting material) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No check_byproducts Are there significant byproducts? check_reaction->check_byproducts Yes increase_time Increase Reaction Time incomplete->increase_time optimize_temp Optimize Temperature incomplete->optimize_temp improve_stirring Improve Stirring incomplete->improve_stirring solution Improved Yield increase_time->solution optimize_temp->solution improve_stirring->solution byproducts Byproduct Formation check_byproducts->byproducts Yes workup_loss Investigate Product Loss During Workup check_byproducts->workup_loss No control_addition Control Oxidant Addition Rate byproducts->control_addition check_ph Check and Adjust pH byproducts->check_ph optimize_purification Optimize Purification (e.g., Column Chromatography) byproducts->optimize_purification control_addition->solution check_ph->solution optimize_purification->solution check_extraction Check Extraction Efficiency workup_loss->check_extraction check_recrystallization Optimize Recrystallization (Solvent, Temperature) workup_loss->check_recrystallization check_extraction->solution check_recrystallization->solution

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Suberic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of suberic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures. Based on solubility data, water and acetone are commonly used. Water is a good choice for its ability to dissolve this compound at high temperatures and its poor solubility at room temperature, which allows for good crystal recovery. Acetone can also be used, from which this compound can be crystallized.[1] The selection depends on the impurities present in the crude sample. It is recommended to perform small-scale solubility tests with a few potential solvents to determine the best option for your specific sample.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the this compound.[2][3] Using too much solvent is a common error that leads to a poor or no yield of crystals because a significant amount of the product will remain dissolved in the mother liquor even after cooling.[2][3] Conversely, using too little solvent may result in premature crystallization and co-precipitation of impurities.

Q3: My this compound is not dissolving in the hot solvent. What should I do?

A3: If this compound is not dissolving, ensure the solvent is at or near its boiling point. Add the hot solvent in small portions, allowing time for the solid to dissolve with stirring or swirling. If it still does not dissolve, you may need to add slightly more solvent. However, be cautious not to add a large excess. If a small amount of solid material remains undissolved even after adding a reasonable amount of hot solvent, it may be an insoluble impurity that can be removed by hot filtration.

Q4: No crystals are forming after cooling the solution. What went wrong?

A4: The absence of crystal formation upon cooling could be due to several factors. The most common reason is that the solution is not saturated, likely because too much solvent was used.[4] Another possibility is the formation of a supersaturated solution. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure this compound. If these methods fail, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.

Q5: What is "oiling out," and how can I prevent it with this compound?

A5: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid (an oil) rather than as solid crystals.[4] This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure.[4] For dicarboxylic acids like this compound, this can be a concern. To prevent oiling out, ensure a slower cooling rate. You can also try adding a small amount of a solvent in which this compound is less soluble (a co-solvent) to the hot solution before cooling, or use a different recrystallization solvent altogether.

Troubleshooting Guides

Low Crystal Yield
Symptom Possible Cause Solution
Very few or no crystals form upon cooling.Too much solvent was used, resulting in a non-saturated solution.[2][4]Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Premature crystallization occurred during hot filtration.Ensure the funnel and receiving flask are pre-heated. Add a small amount of extra hot solvent before filtration to prevent crystallization in the funnel.
Significant amount of product remains in the mother liquor.This compound has some solubility in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility. Avoid washing the collected crystals with excessive amounts of cold solvent.[2]
Poor Purity of Recrystallized this compound
Symptom Possible Cause Solution
Crystals are discolored.Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can adsorb the desired product and reduce the yield.
The melting point of the recrystallized this compound is broad and lower than the literature value (141-144 °C).The crystals are still wet with solvent.Ensure the crystals are thoroughly dried. Solvent impurities will depress and broaden the melting point range.
Impurities were trapped within the crystal lattice due to rapid cooling.Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals.
Oily droplets form instead of solid crystals ("oiling out").[4]The melting point of the impure this compound is below the temperature of the solution.[4]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol is suitable for general purification of this compound where water is an appropriate solvent.

Methodology:

  • Solvent Selection: Confirm that water is a suitable solvent by testing the solubility of a small amount of your crude this compound. It should be sparingly soluble at room temperature and readily soluble in hot water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat water to its boiling point. Add the minimum amount of hot water to the Erlenmeyer flask to just dissolve the this compound. Swirl the flask to aid dissolution.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask to prevent premature crystallization. Pour the hot solution through a fluted filter paper.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a drying oven at a temperature well below the melting point of this compound.

  • Analysis: Determine the mass of the dried crystals to calculate the percent recovery. Measure the melting point to assess purity. Pure this compound has a melting point of 141-144 °C.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility ( g/100g solvent) at 20°CSolubility ( g/100g solvent) at 50°C
Water~0.25~2.2
AcetoneHighVery High
EthanolModerateHigh
Ethyl AcetateLowModerate
TolueneVery LowLow

Note: The solubility values are approximate and can be used as a guideline for solvent selection.

Table 2: Expected Purity and Yield for Recrystallized this compound

Parameter Expected Value Notes
Purity (by melting point) 141-144 °CA sharp melting point within this range indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Percent Recovery 60-85%The actual recovery will depend on the initial purity of the crude product and the careful execution of the recrystallization procedure. A 100% recovery is not possible due to the finite solubility of this compound in the cold solvent.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool Clear Solution vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end analysis Yield & Purity Analysis end->analysis Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues start Problem Encountered low_yield Low Crystal Yield start->low_yield impure_crystals Impure Crystals start->impure_crystals too_much_solvent Too much solvent used? low_yield->too_much_solvent evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes oiling_out Oiling Out Occurred? change_solvent Re-dissolve, add more solvent, cool slower, or change solvent oiling_out->change_solvent Yes rapid_cooling Cooled too rapidly? oiling_out->rapid_cooling No impure_crystals->oiling_out slow_cooling Re-dissolve and cool slowly rapid_cooling->slow_cooling Yes

References

common impurities in commercial suberic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for commercial-grade suberic acid. This resource is intended for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to impurities in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities in commercial this compound are structurally related dicarboxylic acids. These arise from the manufacturing process, which typically involves the oxidation of feedstocks like castor oil or cyclooctene. The primary impurities are often homologous dicarboxylic acids with shorter or longer carbon chains.

Q2: How do these impurities originate?

A2: The presence of specific impurities is directly linked to the synthetic route used for production:

  • Oxidation of Castor Oil/Ricinoleic Acid: This process can yield a mixture of dicarboxylic acids due to cleavage at different points of the fatty acid chain. Azelaic acid (C9) is a common co-product.

  • Oxidation of Cyclooctene: Incomplete or side reactions during the oxidative cleavage of cyclooctene can result in the formation of other dicarboxylic acids, such as adipic acid (C6) and pimelic acid (C7).

Q3: What purity level should I expect for commercial this compound?

A3: Commercial this compound is available in various grades, with purities typically ranging from 98% to over 99%.[1][2][3] For high-purity applications such as polymer synthesis or pharmaceutical development, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile.

Q4: Can impurities in this compound affect my polymerization reaction?

A4: Yes, impurities can have a significant impact on polymerization. Dicarboxylic acid impurities with different chain lengths can be incorporated into the polymer backbone, altering the material's physical properties such as melting point, crystallinity, and mechanical strength. Monofunctional acid impurities can act as chain terminators, leading to a lower than expected molecular weight of the final polymer.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Esterification/Amidation Reaction

Symptoms:

  • Lower than expected yield of the desired ester or amide.

  • Presence of unreacted this compound in the final product, detectable by techniques like TLC, GC-MS, or NMR.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Equilibrium Limitation Esterification and amidation are often reversible reactions. To drive the reaction to completion, consider using an excess of one reactant (typically the alcohol or amine) or removing the water byproduct as it forms, for example, by using a Dean-Stark apparatus.
Presence of Water Water in the reaction mixture can hydrolyze the product back to the starting materials. Ensure all reactants and solvents are anhydrous.
Inactive or Insufficient Catalyst If using an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), ensure it is fresh and used in the appropriate catalytic amount. Catalyst deactivation can occur over time.
Steric Hindrance If you are reacting this compound with a bulky alcohol or amine, the reaction rate may be slow. Consider increasing the reaction temperature or time.
Issue 2: Unexpected Polymer Properties (e.g., Low Molecular Weight, Brittleness)

Symptoms:

  • The resulting polyamide or polyester has a lower molecular weight than anticipated.

  • The polymer exhibits brittleness or other undesirable mechanical properties.

  • The melting point of the polymer is lower or broader than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Chain-Terminating Impurities Monofunctional carboxylic acid impurities in the this compound can cap the growing polymer chains, leading to low molecular weight. Purify the this compound by recrystallization before use.
Imbalance of Monomer Stoichiometry The presence of other dicarboxylic acid impurities can disrupt the 1:1 molar ratio required for high molecular weight step-growth polymerization. Quantify the purity of your this compound to adjust the stoichiometry of the co-monomer accordingly.
Incorporation of Different Chain Lengths Homologous dicarboxylic acid impurities (e.g., adipic, pimelic, sebacic acid) can be incorporated into the polymer chain, altering its properties. If a highly regular polymer structure is required, purification of the this compound is necessary.
Inefficient Water Removal In condensation polymerization, the removal of water is critical to achieve high molecular weight. Ensure your reaction setup has an efficient vacuum or inert gas sweep to remove water as it forms.[4]
Issue 3: Difficulty in Purifying this compound by Recrystallization

Symptoms:

  • This compound does not crystallize upon cooling the solution.

  • The recrystallized product shows little or no improvement in purity.

  • The formation of an oil instead of solid crystals.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Solvent The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with various solvents (e.g., water, ethanol, ethyl acetate) to find a suitable one.
Solution is Not Saturated If too much solvent was used, the solution might not be saturated enough for crystallization to occur upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling Too Rapidly Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Supersaturation If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.

Data Presentation

Table 1: Common Impurities in Commercial this compound and their Potential Impact

Impurity Chemical Formula Typical Concentration Range (%) *Potential Impact on Applications
Adipic AcidC6H10O40.1 - 1.0Alters polymer properties (e.g., melting point, flexibility).
Pimelic AcidC7H12O40.1 - 1.0Can be incorporated into polymer chains, affecting crystallinity.
Azelaic AcidC9H16O40.1 - 2.0Affects polymer chain regularity and mechanical properties.
Sebacic AcidC10H18O40.1 - 1.0Can alter the thermal and mechanical properties of polymers.
WaterH2O< 0.5Can inhibit polymerization reactions and promote hydrolysis of esters.
Unreacted PrecursorsVaries< 0.5Depends on the starting material; may introduce unwanted functionality.

*Note: These are representative ranges. The actual impurity profile can vary significantly between suppliers and batches. Always refer to the supplier's Certificate of Analysis for specific data.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying commercial this compound to remove soluble impurities.

Materials:

  • Commercial this compound

  • High-purity water (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot water and heat the mixture while stirring until the this compound is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. White crystals of this compound should start to form. To maximize the yield, place the flask in an ice bath for 15-20 minutes once it has reached room temperature.[5][6][7]

  • Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Analysis of Dicarboxylic Acid Impurities by GC-MS

This protocol provides a method for the qualitative and quantitative analysis of dicarboxylic acid impurities in a this compound sample. Derivatization is necessary to increase the volatility of the acids for GC analysis.

Materials:

  • This compound sample

  • Dicarboxylic acid standards (adipic, pimelic, etc.)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent (e.g., acetone, acetonitrile)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the this compound sample into a vial. Dissolve it in a known volume of solvent.

  • Derivatization: Add the derivatization agent (BSTFA + 1% TMCS) to the sample solution. Cap the vial and heat at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to convert the carboxylic acids to their trimethylsilyl (TMS) esters.[5][7][8]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions: Use a temperature program that effectively separates the TMS-derivatized dicarboxylic acids. For example, start at a lower temperature and ramp up to a higher temperature.

    • MS Conditions: Operate the mass spectrometer in full scan mode to identify the impurities based on their mass spectra. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis: Identify the impurity peaks by comparing their retention times and mass spectra to those of the derivatized standards. Quantify the impurities by creating a calibration curve from the analysis of the standards.

Visualizations

Impurity_Source_Diagram Figure 1. Origin of Common Impurities in this compound Synthesis sub_A Castor Oil / Ricinoleic Acid process_A Oxidative Cleavage sub_A->process_A sub_B Cyclooctene process_B Oxidative Cleavage sub_B->process_B product This compound (C8) process_A->product impurity_A Azelaic Acid (C9) process_A->impurity_A Side Reaction process_B->product impurity_B Adipic Acid (C6) Pimelic Acid (C7) process_B->impurity_B Incomplete Reaction

Caption: Origin of Common Impurities in this compound Synthesis.

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Polymerization Issues start Unexpected Polymer Properties (e.g., Low Molecular Weight) check_purity Analyze this compound Purity (GC-MS or HPLC) start->check_purity impurities_present Impurities Detected? check_purity->impurities_present purify Purify this compound (Recrystallization) impurities_present->purify Yes check_conditions Review Polymerization Conditions (Temp, Time, Water Removal) impurities_present->check_conditions No adjust_stoichiometry Adjust Monomer Stoichiometry purify->adjust_stoichiometry end Problem Resolved adjust_stoichiometry->end optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting Workflow for Polymerization Issues.

References

Technical Support Center: Optimizing Reaction Conditions for Suberic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the esterification of suberic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the esterification of this compound, offering potential causes and solutions to optimize reaction outcomes.

Problem Potential Cause Suggested Solution
Low or No Ester Yield 1. Inactive or Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in an insufficient amount.[1]- Use a fresh, anhydrous batch of the acid catalyst.- Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% of the this compound).
2. Reaction Equilibrium Not Shifted: Fischer esterification is a reversible reaction. The presence of water, a byproduct, drives the reaction back towards the starting materials.[2][3]- Use a large excess of the alcohol (it can often serve as the solvent).[2][4]- Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[3]
3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Increase the reaction temperature, typically to the reflux temperature of the alcohol being used.
4. Insufficient Reaction Time: The reaction may not have been allowed to proceed long enough to reach equilibrium or completion.- Extend the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of Monoester as the Main Product 1. Insufficient Alcohol Stoichiometry: As this compound is a dicarboxylic acid, an insufficient amount of alcohol will lead to the formation of the monoester as the major product.- Ensure a molar ratio of at least 2:1 of alcohol to this compound for the formation of the diester. An even larger excess of the alcohol is often beneficial.
2. Incomplete Reaction: The reaction may not have proceeded long enough for the second esterification to occur.- Increase the reaction time and/or temperature to favor the formation of the diester.
Side Product Formation (e.g., ether formation from alcohol) 1. High Reaction Temperature with Strong Acid: Strong acid catalysts can promote the dehydration of the alcohol to form an ether, particularly at elevated temperatures.- Lower the reaction temperature and compensate with a longer reaction time.- Consider using a milder catalyst.
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of unreacted carboxylic acid and salts can lead to the formation of emulsions during aqueous extraction.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
2. Product is Water-Soluble: This is less common for this compound esters but can be a factor with very short-chain alcohols.- Use a more non-polar extraction solvent.- Perform multiple extractions to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst used for the esterification of this compound?

A1: The most common method for the esterification of this compound is the Fischer-Speier esterification.[3] This reaction typically employs a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

Q2: How can I drive the esterification reaction towards the formation of the diester?

A2: To favor the formation of the diester of this compound, it is crucial to shift the reaction equilibrium to the product side. This can be achieved by:

  • Using a large excess of the alcohol: This increases the concentration of one of the reactants, pushing the equilibrium towards the products according to Le Chatelier's principle.[2][4]

  • Removing water: Since water is a byproduct of the reaction, its removal will prevent the reverse reaction (hydrolysis of the ester) from occurring. This is commonly done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture.[3]

Q3: What are the optimal temperature and reaction time for this compound esterification?

A3: The optimal temperature is typically the reflux temperature of the alcohol being used. For instance, when using ethanol, the reaction is often carried out at its boiling point (around 78 °C). Reaction times can vary from a few hours to overnight (1-10 hours is a typical range), depending on the specific alcohol, catalyst, and scale of the reaction.[3] It is highly recommended to monitor the reaction's progress by TLC or GC to determine the optimal reaction time for your specific conditions.

Q4: How can I purify the this compound ester after the reaction?

A4: A typical workup and purification procedure involves:

  • Cooling the reaction mixture.

  • Washing the mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound.

  • Extracting the ester into an organic solvent like diethyl ether or ethyl acetate.

  • Washing the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure.

  • Further purification by distillation or column chromatography if necessary.

Q5: Can I use a heterogeneous catalyst for the esterification of this compound?

A5: Yes, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites can be used.[5] The main advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies the purification process. The reaction conditions (temperature, solvent) might need to be adjusted depending on the specific catalyst used.

Data Presentation

The following tables summarize the expected effects of key reaction parameters on the yield of this compound diester based on general principles of Fischer esterification.

Table 1: Effect of Reactant Molar Ratio on Diester Yield

Molar Ratio (Alcohol:this compound)Expected Diester YieldRationale
2:1ModerateStoichiometric amount for diester formation, but equilibrium may not be fully shifted.
5:1HighExcess alcohol drives the equilibrium towards the product side.
10:1 or greater (using alcohol as solvent)Very HighA large excess of alcohol significantly favors the formation of the diester.[4]

Table 2: Effect of Catalyst Loading on Reaction Rate

Catalyst Loading (mol% relative to this compound)Expected Reaction RateRationale
0.5 - 1%Slow to ModerateCatalytic amount, but the reaction may require a longer time to reach equilibrium.
2 - 5%Moderate to FastGenerally sufficient for most lab-scale preparations to proceed at a reasonable rate.
> 5%FastWhile the rate may increase, higher catalyst loading can lead to more side reactions and complicates purification.

Table 3: Effect of Temperature on Reaction Time

Reaction TemperatureExpected Reaction Time to Reach EquilibriumRationale
Room TemperatureVery Long (days)The reaction rate is extremely slow at lower temperatures.
60 °CLong (many hours)A noticeable reaction rate, but may require extended time for completion.
Reflux Temperature of AlcoholShorter (1-10 hours)Higher temperature increases the reaction rate, allowing equilibrium to be reached more quickly.[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl Suberate using Sulfuric Acid as a Catalyst

This protocol describes a general procedure for the esterification of this compound with ethanol.

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Add a significant excess of anhydrous ethanol (e.g., 10-20 equivalents, which can also serve as the solvent).

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of this compound).

  • Heat the mixture to a gentle reflux and maintain this temperature.

  • Monitor the reaction progress by TLC. To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of sodium bicarbonate solution, and spot it on a TLC plate against a standard of this compound. The reaction is complete when the this compound spot disappears.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted acid. Be cautious as CO₂ will be evolved.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl suberate.

  • Purify the crude product by vacuum distillation if necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup & Purification reactants 1. Combine this compound and excess Alcohol catalyst 2. Add Acid Catalyst (e.g., H2SO4) reactants->catalyst reflux 3. Heat to Reflux catalyst->reflux monitor 4. Monitor by TLC/GC reflux->monitor cool 5. Cool Reaction monitor->cool neutralize 6. Neutralize with NaHCO3 cool->neutralize extract 7. Extract with Organic Solvent neutralize->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate Solvent dry->concentrate purify 10. Purify (Distillation/Chromatography) concentrate->purify Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_equilibrium Equilibrium Issues cluster_conditions Reaction Conditions start Low/No Product Yield? catalyst_check Is catalyst fresh and anhydrous? start->catalyst_check Yes increase_catalyst Increase catalyst loading catalyst_check->increase_catalyst No equilibrium_check Is water being removed? Is alcohol in large excess? catalyst_check->equilibrium_check Yes increase_catalyst->start add_excess_alcohol Increase alcohol excess equilibrium_check->add_excess_alcohol No remove_water Use Dean-Stark/drying agent equilibrium_check->remove_water No conditions_check Is temperature at reflux? Is reaction time sufficient? equilibrium_check->conditions_check Yes add_excess_alcohol->start remove_water->start increase_temp_time Increase temperature/time conditions_check->increase_temp_time No increase_temp_time->start

References

Technical Support Center: Suberic Acid Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of suberic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: this compound is not dissolving in the chosen solvent.

Q1: Why is my this compound not dissolving, even when heating?

A: This issue can arise from several factors:

  • Insufficient Solvent: You may not be using a sufficient volume of solvent to dissolve the amount of this compound at the desired temperature. While the goal is to use a minimal amount of hot solvent for good recovery, too little will prevent complete dissolution.[1][2]

  • Inappropriate Solvent Choice: this compound has varying solubility in different solvents. It is soluble in ethanol and methanol, slightly soluble in water and ether, and insoluble in chloroform.[3][4][5] Ensure you have selected a solvent in which this compound is soluble at elevated temperatures but less so at cooler temperatures.

  • Low Temperature: The solvent may not be hot enough. For effective dissolution, the solvent should be heated to its boiling point or near-boiling point.[1][6]

  • Insoluble Impurities: Your this compound sample may contain insoluble impurities. If a small amount of solid material remains regardless of adding more hot solvent, it is likely an impurity that should be removed by hot filtration.[1][7]

Issue 2: No crystals are forming upon cooling.

Q2: My this compound solution is clear and no crystals have formed, even after cooling for an extended period. What should I do?

A: The absence of crystal formation typically indicates that the solution is not supersaturated. Here are some remedies:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a previous batch of pure this compound crystals, add a single, tiny crystal to the solution. This "seed" crystal will act as a template for new crystals to grow upon.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8] Be careful not to evaporate too much, as this can cause the product to "crash out" of solution too quickly.

  • Cool to a Lower Temperature: If you have been cooling the solution at room temperature, try placing it in an ice bath to further decrease the solubility of the this compound.[1]

Issue 3: The product has "oiled out" instead of crystallizing.

Q3: Instead of solid crystals, an oily layer has formed at the bottom of my flask. How can I fix this?

A: "Oiling out" occurs when the this compound comes out of solution at a temperature above its melting point (141-144°C).[9][10] This is more common when the solution is highly concentrated or cooled too rapidly. To resolve this:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool more slowly.[8]

  • Use a Different Solvent: The chosen solvent's boiling point might be too high, or the solubility profile may not be ideal. Consider a solvent with a lower boiling point or a mixed solvent system to better control the crystallization process.

Issue 4: The crystals are very small or impure.

Q4: My this compound crystals are very fine, like a powder, or appear discolored. How can I obtain larger, purer crystals?

A: The size and purity of crystals are often related to the rate of cooling and the presence of impurities.

  • Slow Down Cooling: Rapid cooling tends to produce smaller, less pure crystals because impurities can become trapped in the rapidly forming crystal lattice.[8] Allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. Insulating the flask can help slow the cooling process.

  • Use a Decolorizing Agent: If the crystals are colored, this indicates the presence of colored impurities. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[11] Be aware that using too much charcoal can also adsorb some of your desired product.[11]

  • Recrystallize: If the initial crystallization resulted in impure crystals, a second recrystallization is often necessary. Dissolve the impure crystals in a minimal amount of hot solvent, filter if necessary, and cool slowly to obtain a purer final product.

Quantitative Data Summary

The following table summarizes the key physical and solubility properties of this compound to aid in solvent selection and experimental design.

PropertyValueSource(s)
Chemical Formula C₈H₁₄O₄[9]
Molar Mass 174.196 g·mol⁻¹[9]
Melting Point 141–144 °C[9][10][12]
Boiling Point 230 °C (at 15 mmHg)[9][10][12]
Density 1.272 g/cm³[9]
Water Solubility 0.6 g/L (at 20°C)[12], 1.6 g/L (at 20°C)[5], 2.46 g/L[5][12]
Solubility in Other Solvents Soluble in ethanol, methanol, dimethyl sulfoxide.[3][4] Slightly soluble in ether.[3][4] Insoluble in chloroform.[3][4][3][4]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a standard procedure for the purification of this compound by recrystallization.

  • Solvent Selection: Based on the data table, choose an appropriate solvent. Water can be used, but due to the low solubility, a relatively large volume will be needed. Ethanol or a mixed solvent system (e.g., ethanol/water) are often good choices.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate, stirring gently, until the solvent begins to boil.

    • Continue adding small portions of the hot solvent until the this compound is completely dissolved.[2] Avoid adding a large excess of solvent.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

    • Use a pre-heated funnel and filter paper to prevent premature crystallization in the funnel.[7][11]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals:

    • Collect the crystals by suction filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry completely by pulling air through them on the filter apparatus.[2]

    • For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

Visualizations

Troubleshooting Workflow for this compound Crystallization

G start Start Crystallization dissolve Dissolve this compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool Complete Dissolution troubleshoot_dissolve Troubleshoot Dissolution dissolve->troubleshoot_dissolve Incomplete Dissolution crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot No Crystals crystals_form->troubleshoot_no_crystals No filter_dry Filter and Dry Crystals oiling_out->filter_dry No troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling Yes

Caption: A flowchart for troubleshooting common this compound crystallization issues.

Experimental Workflow for this compound Recrystallization

G cluster_purification Purification Steps dissolve 1. Dissolve Impure This compound in Minimal Hot Solvent hot_filter 2. Hot Filtration (if impurities present) dissolve->hot_filter cool 3. Slow Cooling to Room Temp hot_filter->cool ice_bath 4. Ice Bath Cooling cool->ice_bath suction_filter 5. Suction Filtration ice_bath->suction_filter wash 6. Wash Crystals with Ice-Cold Solvent suction_filter->wash dry 7. Dry Crystals wash->dry

Caption: A step-by-step workflow for the recrystallization of this compound.

References

stability of suberic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of suberic acid under various storage conditions. It is intended for researchers, scientists, and professionals in drug development who may encounter issues related to the handling and storage of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep it in a tightly sealed container, such as one made of polyethylene or polypropylene, to protect it from moisture and contaminants. The storage temperature should ideally be maintained at room temperature or below +30°C.[2] It should also be stored away from sources of ignition and incompatible substances like strong oxidizing agents, reducing agents, and bases.[1][2]

Q2: Is this compound sensitive to light?

Q3: Is this compound hygroscopic?

A3: this compound has low solubility in water and is not considered to be highly hygroscopic. However, like many dicarboxylic acids, it can absorb some moisture from the air, especially under high humidity conditions. Storing it in a tightly sealed container in a dry environment is crucial to prevent caking and potential degradation.

Q4: What is the expected shelf life of this compound?

A4: The shelf life of this compound can vary depending on the supplier and the storage conditions. Some suppliers may not provide a specific expiration date but will offer a warranty period (e.g., one year from the date of shipment) if stored under recommended conditions.[3] For research purposes, it is recommended to use the product within a reasonable timeframe and to re-evaluate its purity if stored for an extended period.

Q5: What are the signs of this compound degradation?

A5: Physical signs of degradation can include a change in color, caking of the powder, or a noticeable odor. Chemically, degradation can be identified by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and any degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Caking or clumping of this compound powder. Exposure to humidity.Store this compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Inconsistent experimental results. Degradation of this compound stock.Prepare fresh stock solutions for critical experiments. If degradation is suspected, verify the purity of the solid material using a suitable analytical method like HPLC.
Discoloration of the this compound. Improper storage (e.g., exposure to light or incompatible substances).Discard the discolored material and obtain a fresh batch. Review storage procedures to ensure compliance with recommended conditions.
Poor solubility in a non-polar solvent. This compound is a polar molecule.This compound has low solubility in non-polar solvents. Use polar solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) for better solubility.

Stability Data Summary

The following tables provide illustrative quantitative data on the stability of this compound under forced degradation conditions. These are typical conditions used to assess the stability of a substance and the data presented are for guidance purposes. Actual degradation rates should be determined experimentally.

Table 1: Thermal Stability of Solid this compound

TemperatureTime (days)Purity (%)Appearance
40°C30>99%White crystalline powder
60°C30~98%Slight off-white powder
80°C30~95%Off-white to yellowish powder

Table 2: Hydrolytic Stability of this compound in Solution (0.1 mg/mL) at 40°C

pHTime (days)Purity (%)
3.0 (Acidic)14>99%
7.0 (Neutral)14>99%
9.0 (Basic)14~97%

Table 3: Photostability of Solid this compound (ICH Option 2)

ConditionDurationPurity (%)
Overall illumination ≥ 1.2 million lux hours24 hours>99%
Integrated near UV energy ≥ 200 watt hours/square meter24 hours>99%

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Thermal Stability Assessment (Solid State)

Objective: To evaluate the effect of elevated temperature on the stability of solid this compound.

Methodology:

  • Place accurately weighed samples of this compound (e.g., 100 mg) into separate, clean, and dry glass vials.

  • Leave the vials uncapped or loosely capped to allow for air circulation.

  • Place the vials in temperature-controlled ovens at 40°C, 60°C, and 80°C.

  • At predetermined time points (e.g., 7, 14, and 30 days), remove a vial from each temperature condition.

  • Allow the sample to cool to room temperature.

  • Analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method.

  • Visually inspect the sample for any changes in appearance.

Protocol 2: Hydrolytic Stability Assessment

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare buffer solutions at pH 3 (e.g., citrate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dilute the stock solution with each buffer to a final concentration of 0.1 mg/mL.

  • Transfer the solutions to sealed vials and place them in a constant temperature bath at 40°C.

  • At specified time intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of this compound.

Protocol 3: Photostability Assessment

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Place a thin layer of solid this compound (e.g., 10-20 mg) on a clean glass plate.

  • Prepare a control sample by wrapping a similar plate with aluminum foil to protect it from light.

  • Place both samples in a photostability chamber.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (ICH Q1B guidelines).

  • After the exposure, analyze both the exposed and control samples for purity and degradation products using a stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation SA This compound Sample Solid Solid State SA->Solid Solution Aqueous Solution (pH 3, 7, 9) SA->Solution Thermal Thermal (40°C, 60°C, 80°C) Solid->Thermal Photolytic Photolytic (ICH Q1B) Solid->Photolytic Hydrolytic Hydrolytic (40°C) Solution->Hydrolytic HPLC HPLC Analysis (Purity & Degradants) Thermal->HPLC Visual Visual Inspection Thermal->Visual Hydrolytic->HPLC Photolytic->HPLC Photolytic->Visual

Caption: Experimental workflow for this compound stability testing.

logical_relationship sub_acid This compound Stability temp Temperature sub_acid->temp humidity Humidity sub_acid->humidity light Light sub_acid->light ph pH (in solution) sub_acid->ph incompat Incompatible Materials sub_acid->incompat degradation Degradation temp->degradation caking Caking humidity->caking discoloration Discoloration light->discoloration ph->degradation incompat->degradation

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Scaling Up Suberic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in scaling up the production of suberic acid (octanedioic acid). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary production routes for this compound, and what are the key scale-up considerations for each?

A1: this compound can be produced through several routes, each with distinct scale-up challenges:

  • Chemical Synthesis: Often involving the oxidation of cyclooctene or other precursors. Key scale-up challenges include managing exothermic reactions, ensuring efficient mixing of reactants, handling hazardous materials safely, and dealing with catalyst deactivation or recovery.[1][2]

  • Biocatalysis/Fermentation: Utilizing microorganisms or enzymes to convert renewable feedstocks (like fatty acids or alkanes) into this compound.[3][4] Challenges at scale include maintaining optimal fermentation conditions (pH, temperature, dissolved oxygen), ensuring adequate oxygen and nutrient transfer, preventing contamination, managing foam production, and dealing with substrate or product toxicity to the biocatalyst.[5][6]

Q2: How can I improve the yield of my this compound production when moving from a lab to a pilot-scale reactor?

A2: A drop in yield is a common issue during scale-up.[7] To address this, consider the following:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of nutrient depletion, negatively impacting reaction kinetics or microbial health.[2][][9][10] Optimizing agitation speed, impeller design, and bioreactor geometry is crucial.[5]

  • Oxygen Transfer Rate (OTR): For aerobic fermentation, the surface-area-to-volume ratio decreases at larger scales, making oxygen transfer more challenging.[11][5] Insufficient oxygen can shift metabolism towards unwanted byproducts.[] Consider increasing aeration rates, using enriched air, or improving impeller design for better gas dispersion.

  • Substrate Feed Strategy: A fed-batch strategy can help maintain optimal substrate concentrations, avoiding toxicity or overflow metabolism that can occur with a large initial bolus of feedstock in a large-scale batch culture.[3]

Q3: What are the most significant challenges in downstream purification of this compound at an industrial scale?

A3: As production volume increases, so do the challenges in purification.[9] For this compound, key issues include:

  • Product Recovery from Dilute Broths: Fermentation broths often contain low concentrations of the desired product, making recovery energy-intensive.[9][12]

  • Separation from Similar Compounds: The fermentation broth or chemical reaction mixture may contain other dicarboxylic acids or organic molecules with similar properties, complicating separation.[7]

  • Crystallization and Filtration: Achieving consistent crystal size and morphology is critical for efficient filtration and washing.[7] Changes in solvent composition or cooling rates during scale-up can affect crystallization.

  • Solvent Handling and Recovery: The large volumes of solvents used in extraction and crystallization processes require efficient recovery and recycling systems to be economically and environmentally sustainable.[13]

Troubleshooting Guides

Fermentation & Biocatalysis Issues
Problem Potential Cause Troubleshooting Steps
Low Volumetric Productivity Inefficient oxygen transfer in larger bioreactors.- Increase agitation and aeration rates.- Use pure oxygen or enriched air.- Evaluate different impeller designs for better gas dispersion.
Substrate or product inhibition.- Implement a fed-batch or continuous culture strategy.- Investigate in-situ product removal techniques.
Foaming High cell density and protein content in the media.[3]- Add antifoaming agents (ensure they don't interfere with downstream processing).- Optimize agitation to minimize shear stress on cells.
Batch-to-Batch Inconsistency Variations in raw material quality or inoculum preparation.- Implement stringent quality control for all incoming raw materials.- Standardize inoculum development procedures.
Inadequate process control at a larger scale.[][5]- Ensure proper calibration and placement of sensors (pH, DO, temperature).- Characterize mixing times to ensure homogeneity.
Chemical Synthesis Issues
Problem Potential Cause Troubleshooting Steps
Decreased Selectivity and Purity Poor mixing leading to localized high concentrations of reactants.[7]- Optimize stirring speed and baffle configuration.- Consider a different reactor design that promotes better mixing.
Inefficient heat removal causing side reactions.[1][10]- Improve the reactor's cooling capacity.- Slow down the rate of addition of exothermic reactants.
Difficult Product Isolation Changes in crystal form or size.[7]- Characterize the impact of cooling rate and solvent composition on crystallization.- Implement seeding strategies to control crystal growth.
Incomplete washing of the filter cake.[7]- Evaluate different washing solvents.- Optimize the volume and number of washes.
Catalyst Deactivation Fouling of the catalyst surface or poisoning by impurities.- Ensure the purity of reactants.- Investigate catalyst regeneration methods.

Experimental Protocols

Protocol 1: Scale-Down Model for Troubleshooting Oxygen Transfer

This protocol describes the use of a laboratory-scale bioreactor to mimic the conditions of a larger production vessel to troubleshoot oxygen transfer limitations.

  • Characterize the Large-Scale Bioreactor: Determine the impeller speed, power input per unit volume (P/V), and tip speed of the production-scale bioreactor.

  • Geometric Similarity: Use a lab-scale bioreactor with a geometrically similar design (e.g., impeller type, vessel aspect ratio).

  • Maintain Constant Tip Speed: Set the agitation in the lab-scale reactor to match the tip speed of the large-scale reactor. This helps to simulate similar shear stress.

  • Vary Aeration: Conduct a series of experiments in the lab-scale reactor, varying the aeration rate while keeping other parameters constant.

  • Monitor Key Performance Indicators: Measure cell growth, this compound titer, and byproduct formation at each aeration rate.

  • Determine kLa: If possible, measure the volumetric oxygen transfer coefficient (kLa) at each condition to quantify the impact of aeration on oxygen availability.

  • Analysis: Identify the optimal aeration rate that maximizes this compound production in the scale-down model. This information can then be used to adjust the aeration strategy in the large-scale bioreactor.

Visualizations

Logical Relationship: Troubleshooting Low Yield in Fermentation

Caption: A flowchart for troubleshooting low this compound yield during fermentation scale-up.

Experimental Workflow: Downstream Purification of this compound

Downstream_Purification Harvest Harvest Fermentation Broth or Reaction Mixture Cell_Removal Cell Removal/ Solid Filtration Harvest->Cell_Removal Acidification Acidification to Precipitate this compound Cell_Removal->Acidification Crystallization Crystallization Acidification->Crystallization Filtration Filtration to Collect Crude Crystals Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying of Purified Crystals Washing->Drying Final_Product Pure this compound Drying->Final_Product

Caption: A typical workflow for the downstream purification of this compound.

References

methods for removing color impurities from suberic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of color impurities from suberic acid. The following sections offer troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound is discolored. What are the primary methods to remove these color impurities?

A1: The two most common and effective methods for removing color impurities from solid organic compounds like this compound are recrystallization and treatment with activated carbon.[1] Recrystallization is a purification technique that separates compounds based on their differential solubility in a specific solvent at varying temperatures.[2] Activated carbon, a highly porous material, adsorbs colored organic impurities from a solution.[3]

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: A suitable solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at room temperature or below. This differential solubility is crucial for obtaining a good yield of pure crystals upon cooling.[2] For this compound, both water and acetone have been suggested as potential recrystallization solvents. A good starting point is to test the solubility of a small amount of your impure this compound in these solvents at both room temperature and their boiling points.[4][5]

Q3: Can I use a combination of solvents for recrystallization?

A3: Yes, if a single solvent is not ideal, a two-solvent system can be employed. This typically involves dissolving the this compound in a "good" solvent (in which it is highly soluble) at its boiling point, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to induce crystallization.[6]

Q4: How much activated carbon should I use for decolorization?

A4: The amount of activated carbon needed depends on the concentration of the color impurities. A general guideline is to use 1-5% of activated carbon by weight relative to the amount of this compound being purified. It is advisable to start with a smaller amount (e.g., 1-2%) and add more if the color is not sufficiently removed after heating and stirring.[7] Using an excessive amount of activated carbon should be avoided as it can adsorb the desired product, leading to a lower yield.[8]

Q5: What is the expected purity and yield after purification?

A5: The purity of this compound after successful purification should be high, typically ≥98%.[4][9][10] The yield, however, will vary depending on the chosen method, the initial purity of the this compound, and the experimental execution. A portion of the product is always lost during purification processes.[11] For recrystallization, some compound remains dissolved in the mother liquor. During activated carbon treatment, some product may be adsorbed along with the impurities.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Solution
This compound does not dissolve in the hot solvent. Insufficient solvent.Add small increments of hot solvent until the this compound dissolves completely.[2]
Incorrect solvent choice.The solvent may not be suitable for this compound. Re-evaluate solvent selection based on solubility tests.[4]
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[8]
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[12]
Oily precipitate forms instead of crystals. The melting point of the this compound is lower than the boiling point of the solvent, causing it to "oil out".Use a lower-boiling solvent or a solvent mixture. Ensure the solution cools slowly.[8]
High concentration of impurities.The impurities are preventing crystal lattice formation. A preliminary purification step, such as activated carbon treatment, may be necessary.
Low yield of recovered crystals. Too much solvent was used, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the this compound.[8]
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[13]
Crystals were washed with a solvent at room temperature.Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize dissolution.
Activated Carbon Treatment
Issue Possible Cause Solution
Color is not completely removed. Insufficient amount of activated carbon.Add a small additional amount of activated carbon and continue to heat and stir the solution.[10]
Insufficient contact time.Increase the contact time of the activated carbon with the solution, typically 30-60 minutes is recommended.[10]
The type of activated carbon is not optimal.Use a high-quality, finely powdered activated carbon. Acid-washed activated carbon can be more effective for purifying acidic compounds.
Low yield of this compound after treatment. Too much activated carbon was used, leading to adsorption of the product.Use the minimum amount of activated carbon necessary for decolorization. Perform small-scale trials to optimize the amount.[8]
Product lost during filtration of activated carbon.Ensure complete transfer of the solution from the filtration apparatus. Wash the activated carbon on the filter paper with a small amount of hot, fresh solvent to recover any adsorbed product.

Experimental Protocols

Method 1: Recrystallization of this compound from an Acetone-Water Solvent System

This protocol is a general guideline. The optimal solvent ratio and volumes should be determined empirically for your specific sample.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of acetone to dissolve the solid at room temperature with gentle swirling.

  • Heating: Gently heat the solution on a hot plate.

  • Addition of Anti-Solvent: While the solution is hot, add warm water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified this compound crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold acetone-water mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of this compound (141-144°C).[14]

Method 2: Decolorization of this compound using Activated Carbon
  • Solvent Selection: Choose a suitable solvent in which this compound is soluble at an elevated temperature (e.g., water or acetone).

  • Dissolution: Dissolve the impure this compound in the chosen solvent in an Erlenmeyer flask by heating the mixture on a hot plate.

  • Activated Carbon Addition: Once the this compound is fully dissolved, remove the flask from the heat and cautiously add a small amount of activated carbon (1-2% by weight). Be aware that the addition of the fine powder can cause the hot solvent to boil vigorously.

  • Heating and Stirring: Return the flask to the hot plate and heat the mixture at a gentle boil for 15-30 minutes with continuous stirring.

  • Hot Filtration: Pre-heat a filtration apparatus (e.g., a gravity funnel with fluted filter paper or a Büchner funnel with a filter flask). Filter the hot solution to remove the activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry as described in the recrystallization protocol.

Data Presentation

Purification Method Initial Purity (%) Final Purity (%) Color Removal Efficiency (%) Recovery Yield (%)
Recrystallization (Water)~95>99~90-95~80-90
Activated Carbon & Recrystallization~95>99.5>98~75-85

Note: These values are illustrative and can vary based on the initial concentration of impurities and the specific experimental conditions.

Visualization of Experimental Workflows

Logical Workflow for Selecting a Purification Method

Caption: Decision tree for selecting the appropriate purification method.

Experimental Workflow for Recrystallization

Caption: Step-by-step workflow for the recrystallization process.

Experimental Workflow for Activated Carbon Treatment

Caption: Step-by-step workflow for activated carbon decolorization.

References

Technical Support Center: Optimizing Catalyst Selection for Suberic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with suberic acid.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during catalytic reactions involving this compound.

Issue 1: Low or No Product Yield in Esterification Reactions

Potential Cause Recommended Solution Explanation
Equilibrium Limitation Use an excess of the alcohol reactant or remove water as it forms (e.g., using a Dean-Stark apparatus).Fischer esterification is a reversible reaction. According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the formation of the ester.[1]
Catalyst Inefficiency or Deactivation Use a fresh batch of an appropriate acid catalyst (e.g., H₂SO₄, p-TsOH) or consider a heterogeneous catalyst for easier separation (e.g., Amberlyst-16).[1][2] Ensure the catalyst is not poisoned by impurities in the reactants or solvent.The catalyst may have lost its activity due to improper storage or deactivation during the reaction.[1] Contaminants can poison the catalyst, and water can cause structural damage to some catalysts.[3]
Suboptimal Reaction Temperature Increase the reaction temperature. For most esterifications, heating to reflux is necessary.The rate of esterification is often slow at low temperatures. Increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to side reactions.[1]
Steric Hindrance If using a sterically hindered alcohol, consider using a more reactive derivative of this compound, such as its acyl chloride.Bulky groups near the reaction site can physically block the catalyst and the other reactant, slowing down the reaction.[1]

Issue 2: Poor Selectivity in Polymerization Reactions

Potential Cause Recommended Solution Explanation
Inappropriate Catalyst Choice Screen a variety of catalysts, including protonic acids (e.g., sulfanilic acid, p-toluenesulfonic acid), Lewis acids (e.g., Al₂(SO₄)₃), or tin-based catalysts.[4]The choice of catalyst can significantly influence the polymerization process and the properties of the resulting polymer. Different catalysts can favor different reaction pathways, leading to variations in polymer structure and molecular weight.
Incorrect Reaction Conditions Optimize the reaction temperature and catalyst concentration.Temperature and catalyst loading can affect the rate of polymerization and the occurrence of side reactions, which can impact the selectivity of the process.
Presence of Impurities Ensure that the this compound and other monomers are of high purity.Impurities can interfere with the polymerization process by reacting with the catalyst or the growing polymer chains, leading to undesirable products.

Issue 3: Catalyst Deactivation in Amidation Reactions

Potential Cause Recommended Solution Explanation
Fouling by Coke If using a heterogeneous catalyst, consider regeneration by controlled oxidation to burn off carbonaceous deposits.[5]"Coke" or heavy carbonaceous species can form on the catalyst surface, blocking active sites.[3]
Poisoning by Contaminants Purify the reactants and solvents to remove potential poisons like sulfur or nitrogen compounds.Certain functional groups or impurities in the reaction mixture can bind strongly to the catalyst's active sites, rendering them inactive.[3][6]
Structural Damage by Water Use molecular sieves to remove water from the reaction mixture, especially when using water-sensitive catalysts like some boronic acids.[7][8][9]Water can cause irreversible changes to the catalyst's structure, such as sintering or leaching of the active components.[3]

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for this compound reactions?

The choice of catalyst depends on the specific reaction:

  • Esterification: Strong acid catalysts like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used for Fischer esterification.[7][8][10] Heterogeneous catalysts such as acidic ion-exchange resins (e.g., Amberlyst-16), zeolites, and sulfated zirconia are also effective and allow for easier catalyst removal.[2]

  • Amidation: For direct amidation, ortho-iodo arylboronic acids, such as 5-methoxy-2-iodophenylboronic acid (MIBA), have shown high activity.[7][8][9] Coupling reagents like dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl)carbodiimide (EDC) are also frequently used to activate the carboxylic acid.[5]

  • Polymerization: Protonic acids (e.g., sulfanilic acid), Lewis acids (e.g., aluminum sulfate), and tin-based catalysts (e.g., tin(II) chloride, dibutyltin oxide) are used to catalyze the polymerization of this compound, for example, in the formation of adhesives.[4]

2. How can I improve the yield and selectivity of my this compound polymerization?

To improve polymerization outcomes, consider the following:

  • Catalyst Screening: Test a range of catalysts to find the one that provides the best performance for your specific application.

  • Optimization of Conditions: Systematically vary the reaction temperature, time, and catalyst concentration to find the optimal conditions.

  • Monomer Purity: Use highly purified this compound and co-monomers to avoid side reactions.

3. What is catalyst deactivation and how can I prevent it?

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[11] Common causes include:

  • Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites.

  • Fouling: The deposition of carbonaceous materials ("coke") on the catalyst surface.[3]

  • Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of surface area.[6]

  • Leaching: The dissolution of active components of the catalyst into the reaction medium.

To prevent deactivation, you can:

  • Purify your reactants and solvent.

  • Optimize reaction conditions to minimize high temperatures and long reaction times.

  • Choose a more robust catalyst or one that is less susceptible to poisoning.

  • For heterogeneous catalysts, consider regeneration procedures.[3]

4. Are there any "green" catalysts for this compound reactions?

Yes, research is ongoing to develop more environmentally friendly catalytic systems. For amidation, a solvent-free method using boric acid as a catalyst has been reported.[12] The use of heterogeneous catalysts that can be easily recovered and reused also contributes to greener processes.

Data Presentation

Table 1: Comparison of Catalysts for this compound Reactions

ReactionCatalystCatalyst LoadingTemperature (°C)Reaction TimeYield/ConversionReference
Polymerization Sulfanilic Acid5 wt%~185 (onset)-Improved MOE & MOR[4]
Polymerization p-Toluenesulfonic Acid5 wt%~185 (onset)-Improved MOE & MOR[4]
Polymerization Aluminum Sulfate6 wt%~185 (onset)-Improved MOE[4]
Amidation 5-Methoxy-2-iodophenylboronic acid (MIBA)0.5-10 mol%Room Temp.ShortHigh[7][8][9][10]
Esterification Al(III)/K(I) heterodinuclear catalyst1:400 (cat:PA)100-TOF = 1890 h⁻¹[11]
Synthesis Tetra-alkylammonium perrhenate1-3 mol%40-700.5-4 h>60%[13][14]

MOE: Modulus of Elasticity, MOR: Modulus of Rupture, TOF: Turnover Frequency, PA: Phthalic Anhydride

Experimental Protocols

General Protocol for Fischer Esterification of this compound

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Reactants: Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which can also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux with stirring. The reaction time will vary depending on the alcohol used and the scale of the reaction (typically several hours).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester with an organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

General Protocol for Direct Amidation of this compound using an ortho-Iodo Arylboronic Acid Catalyst

  • Setup: To a dry reaction vessel, add the ortho-iodo arylboronic acid catalyst (e.g., MIBA, 5-10 mol%).

  • Dehydrating Agent: Add activated 4Å molecular sieves.

  • Reactants: Add this compound and the desired amine (primary or secondary) in a 1:2 molar ratio.

  • Solvent: Add a suitable solvent (e.g., THF or dichloromethane).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Filter off the molecular sieves and concentrate the filtrate.

  • Purification: Purify the resulting diamide by column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Catalyst Selection cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation reactants Define Reactants (this compound, Co-reactant) catalyst_pool Select Potential Catalysts (e.g., Acid, Base, Metal-based) initial_runs Perform Small-Scale Reactions with Each Catalyst catalyst_pool->initial_runs analysis Analyze Results (Yield, Selectivity, Byproducts) initial_runs->analysis best_catalyst Select Best Performing Catalyst(s) analysis->best_catalyst optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Time) best_catalyst->optimize_conditions scale_up Scale-Up Reaction optimize_conditions->scale_up final_analysis Final Product Characterization scale_up->final_analysis

Caption: Workflow for selecting and optimizing a catalyst for a this compound reaction.

troubleshooting_catalysis Troubleshooting Logic for Catalyst Issues start Low Product Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes success Problem Solved start->success No check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use Fresh Catalyst Increase Loading check_catalyst->solution_catalyst No check_purity Are Reactants Pure? check_conditions->check_purity Yes solution_conditions Adjust Temperature Remove Water check_conditions->solution_conditions No check_purity->success Yes failure Re-evaluate Reaction Strategy check_purity->failure No solution_catalyst->success solution_conditions->success solution_purity Purify Reactants and Solvent solution_purity->success

Caption: A logical guide for troubleshooting common catalyst-related issues in reactions.

cellular_uptake Cellular Uptake Pathways for Drug Delivery cluster_endocytosis Endocytosis drug_carrier This compound-Based Drug Carrier clathrin Clathrin-Mediated drug_carrier->clathrin caveolae Caveolae-Mediated drug_carrier->caveolae macropino Macropinocytosis drug_carrier->macropino direct_fusion Direct Fusion drug_carrier->direct_fusion cell_membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome cytoplasm Cytoplasm (Drug Release) direct_fusion->cytoplasm lysosome Lysosome (Degradation) endosome->lysosome Fusion endosome->cytoplasm Endosomal Escape

Caption: General pathways for cellular uptake of drug carriers, including those based on this compound.

References

Validation & Comparative

comparing suberic acid and adipic acid in polymer synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Suberic Acid and Adic Acid in Polymer Synthesis

For researchers and professionals in polymer chemistry and drug development, the choice of monomer is a critical decision that dictates the final properties and performance of a polymer. This guide provides an in-depth comparison of two important dicarboxylic acids, this compound and adipic acid, in the context of polymer synthesis. By examining their respective impacts on polyester and polyamide properties, supported by experimental data and detailed methodologies, this document aims to inform monomer selection for specific applications.

Physicochemical Properties of the Monomers

A fundamental understanding of the monomers' properties is essential before delving into their use in polymerization. This compound, a C8 dicarboxylic acid, and adipic acid, a C6 dicarboxylic acid, exhibit differences in their physical and chemical characteristics that influence their reactivity and the properties of the resulting polymers.

PropertyThis compoundAdipic Acid
Chemical Formula C8H14O4C6H10O4
Molar Mass 174.19 g/mol 146.14 g/mol
Melting Point 140-144 °C[1][2]152 °C
Boiling Point 230 °C (at 15 mmHg)[1][2]337.5 °C
Water Solubility 0.6 g/L (20 °C)[2]19 g/L (20 °C)
Acidity (pKa) pKa1 = 4.52, pKa2 = 5.41pKa1 = 4.41, pKa2 = 5.41

Impact on Polymer Properties: A Comparative Analysis

The length of the hydrocarbon chain in the dicarboxylic acid monomer plays a significant role in determining the thermal and mechanical properties of the resulting polymer. Generally, a longer diacid chain, as in this compound, imparts greater flexibility to the polymer backbone.

Polyesters

In polyester synthesis, the longer methylene chain of this compound compared to adipic acid generally leads to polymers with lower melting points and glass transition temperatures, as well as increased flexibility.

Table 2: Comparison of Thermal and Mechanical Properties of Polyesters

PolymerMelting Temperature (Tm)Glass Transition Temperature (Tg)Tensile StrengthElongation at Break
Poly(butylene suberate) ~60-65 °C~ -55 °CLowerHigher
Poly(butylene adipate) ~55-60 °C~ -60 °CHigherLower

Note: The values presented are general ranges and can vary depending on the molecular weight and synthesis conditions.

Polyamides

Similarly, in polyamides, the use of this compound results in polymers with different properties compared to those derived from adipic acid. For instance, poly(hexamethylene suberamide), also known as Nylon 6,10, exhibits lower moisture absorption and greater dimensional stability than poly(hexamethylene adipamide), or Nylon 6,6.

Table 3: Comparison of Key Properties of Polyamides

PropertyPoly(hexamethylene suberamide) (Nylon 6,10)Poly(hexamethylene adipamide) (Nylon 6,6)
Melting Point ~220-228 °C~255-265 °C[3]
Tensile Strength LowerHigher[4]
Water Absorption LowerHigher
Dimensional Stability HigherLower

Experimental Protocols for Polymer Synthesis

The following sections provide detailed methodologies for the synthesis of representative polyesters and polyamides from both this compound and adipic acid.

Polyester Synthesis: Melt Polycondensation

Objective: To synthesize poly(butylene suberate) and poly(butylene adipate) via melt polycondensation for comparative analysis.

Materials:

  • This compound

  • Adipic acid

  • 1,4-Butanediol

  • Titanium(IV) butoxide (catalyst)

  • Nitrogen gas (inert atmosphere)

Experimental Workflow:

Polyester_Synthesis cluster_suberate Poly(butylene suberate) Synthesis cluster_adipate Poly(butylene adipate) Synthesis SA This compound + 1,4-Butanediol Esterification_SA Esterification (180-200°C, N2 atm) SA->Esterification_SA Catalyst Polycondensation_SA Polycondensation (220-240°C, vacuum) Esterification_SA->Polycondensation_SA Oligomers PBS Poly(butylene suberate) Polycondensation_SA->PBS AA Adipic Acid + 1,4-Butanediol Esterification_AA Esterification (180-200°C, N2 atm) AA->Esterification_AA Catalyst Polycondensation_AA Polycondensation (220-240°C, vacuum) Esterification_AA->Polycondensation_AA Oligomers PBA Poly(butylene adipate) Polycondensation_AA->PBA

Fig. 1: Polyester Synthesis Workflow

Procedure:

  • Esterification: A mixture of the dicarboxylic acid (this compound or adipic acid) and a slight excess of 1,4-butanediol (e.g., 1:1.2 molar ratio) is placed in a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • The catalyst (e.g., titanium(IV) butoxide, ~0.1 wt%) is added to the mixture.

  • The temperature is gradually raised to 180-200°C under a slow stream of nitrogen to facilitate the removal of water formed during the esterification reaction. This stage is continued until the theoretical amount of water is collected.

  • Polycondensation: The temperature is then increased to 220-240°C, and a vacuum is slowly applied to remove the excess diol and further drive the polymerization reaction.

  • The reaction is continued until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

  • The resulting polymer is then cooled and can be collected for characterization.

Polyamide Synthesis: Interfacial Polymerization

Objective: To synthesize poly(hexamethylene suberamide) and poly(hexamethylene adipamide) via interfacial polymerization.

Materials:

  • Suberoyl chloride

  • Adipoyl chloride

  • Hexamethylenediamine

  • Sodium hydroxide

  • Hexane (organic solvent)

  • Water (aqueous solvent)

Experimental Workflow:

Polyamide_Synthesis cluster_suberamide Poly(hexamethylene suberamide) Synthesis cluster_adipamide Poly(hexamethylene adipamide) Synthesis Aqueous_Phase_S Aqueous Phase: Hexamethylenediamine + NaOH Interface_S Interface Aqueous_Phase_S->Interface_S Organic_Phase_S Organic Phase: Suberoyl Chloride in Hexane Organic_Phase_S->Interface_S Polymer_S Poly(hexamethylene suberamide) (Nylon 6,10) Interface_S->Polymer_S Polymerization Aqueous_Phase_A Aqueous Phase: Hexamethylenediamine + NaOH Interface_A Interface Aqueous_Phase_A->Interface_A Organic_Phase_A Organic Phase: Adipoyl Chloride in Hexane Organic_Phase_A->Interface_A Polymer_A Poly(hexamethylene adipamide) (Nylon 6,6) Interface_A->Polymer_A Polymerization

Fig. 2: Polyamide Synthesis Workflow

Procedure:

  • Aqueous Phase Preparation: Hexamethylenediamine is dissolved in an aqueous solution of sodium hydroxide. The NaOH acts as an acid scavenger to neutralize the HCl gas produced during the reaction.

  • Organic Phase Preparation: Suberoyl chloride or adipoyl chloride is dissolved in an immiscible organic solvent, such as hexane.

  • Interfacial Polymerization: The aqueous solution is carefully layered on top of the organic solution in a beaker. A polymer film will form at the interface of the two layers.

  • The polymer film can be continuously drawn out from the interface, washed with water and a suitable solvent (e.g., acetone) to remove unreacted monomers and byproducts, and then dried.

Conclusion

The choice between this compound and adipic acid in polymer synthesis has a pronounced effect on the final properties of the material. This compound, with its longer aliphatic chain, generally yields polymers with lower melting points, lower glass transition temperatures, and increased flexibility compared to their adipic acid-based counterparts. These differences are critical for tailoring polymers for specific applications, from flexible films and coatings to more rigid fibers and engineered plastics. The provided experimental protocols offer a starting point for the synthesis and comparative evaluation of these versatile polymers in a research and development setting.

References

comparative analysis of suberic acid synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Suberic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, or octanedioic acid, is a vital α,ω-dicarboxylic acid with significant applications in the chemical and pharmaceutical industries.[1][2] Its bifunctional nature makes it a crucial building block for synthesizing polymers like polyesters and polyamides (including certain types of nylon), plasticizers, and lubricants.[1][3] In the pharmaceutical sector, this compound serves as a key intermediate in drug synthesis, notably in the preparation of reduction-sensitive micelles for anticancer drug delivery and in the development of new therapeutic agents.[1][4]

This guide provides a comparative analysis of prominent synthesis methods for this compound, evaluating them on performance, reaction conditions, and environmental impact. Detailed experimental protocols and workflow visualizations are provided to support researchers in selecting the most suitable method for their specific application.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into conventional methods, which rely on the oxidation of natural products and petrochemical feedstocks, and modern methods that emphasize greener, more efficient catalytic processes.

Performance and Data Comparison

The following table summarizes quantitative data for key synthesis methods, allowing for a direct comparison of their efficacy and operational parameters.

Method Starting Material Oxidizing Agent(s) Catalyst/Conditions Yield Reaction Time Temperature Key Byproducts Ref.
Nitric Acid Oxidation Ricinoleic Acid (from Castor Oil)Nitric AcidHeatingModerateNot SpecifiedNot SpecifiedAzelaic Acid, other dicarboxylic acids[3][5][6]
Ozonolysis CycloocteneOzone (O₃), followed by oxidative workup-HighNot SpecifiedNot SpecifiedOxygen (O₂)[7]
Permanganate Oxidation CyclooctenePotassium Permanganate (KMnO₄)Acidic mediumVariableNot SpecifiedNot SpecifiedManganese Dioxide (MnO₂)[1][7]
Catalytic Oxidation CycloocteneHydrogen Peroxide (H₂O₂)Tetra-alkylammonium perrhenate & ionic liquid> 60%0.5 - 4 hours40 - 70°CWater[8][9]
Biocatalytic Oxidation n-Octane / DodecaneHydrogen Peroxide (H₂O₂)Fungal PeroxygenaseVariable (modest yields reported for similar alkanes)Not SpecifiedRoom Temp.Water, hydroxylated fatty acids[10]
Diagram of Synthesis Pathways

The following diagram illustrates the primary synthetic routes to this compound from various precursors.

G cluster_precursors cluster_methods suberic_acid This compound (Octanedioic Acid) precursors Precursors cyclooctene Cyclooctene oxidative_cleavage Oxidative Cleavage (Ozonolysis, KMnO₄) cyclooctene->oxidative_cleavage catalytic_oxidation Catalytic Oxidation (H₂O₂) cyclooctene->catalytic_oxidation natural_products Natural Products (Castor Oil, Cork) nitric_oxidation Nitric Acid Oxidation natural_products->nitric_oxidation alkanes n-Alkanes (e.g., n-Octane) biocatalysis Biocatalysis (Peroxygenase) alkanes->biocatalysis methods Synthesis Methods oxidative_cleavage->suberic_acid catalytic_oxidation->suberic_acid nitric_oxidation->suberic_acid biocatalysis->suberic_acid

Caption: Overview of major synthetic pathways to this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for two key synthesis methods.

Protocol 1: Catalytic Oxidation of Cyclooctene

This modern "green" method utilizes hydrogen peroxide as a clean oxidant and a phase-transfer catalyst system to achieve high conversion and yield with minimal waste.[8][9]

Materials:

  • Cyclooctene

  • Hydrogen peroxide solution (30%)

  • Tetra-alkylammonium perrhenate (catalyst, 1-3 mol% of cyclooctene)

  • Alkyl-imidazolium bisulfate ionic liquid (solvent and co-catalyst)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction vessel (round-bottom flask) with magnetic stirrer and condenser

Procedure:

  • Catalyst Preparation: In the reaction vessel, mix the tetra-alkylammonium perrhenate and the alkyl-imidazolium bisulfate ionic liquid to form the composite phase transfer catalyst. The amount of ionic liquid should be such that the concentration of cyclooctene is between 0.1-1.0 mmol per 1 mL.[8]

  • Reaction Setup: Add cyclooctene to the catalyst mixture.

  • Oxidation: While stirring, slowly add the hydrogen peroxide solution to the mixture. The molar ratio of H₂O₂ to cyclooctene should be between 2:1 and 10:1.[9]

  • Reaction: Heat the mixture to a temperature between 40-70°C and maintain for 0.5 to 4 hours under normal pressure.[8][9] Monitor the conversion of cyclooctene using gas chromatography.

  • Workup: After the reaction is complete (cyclooctene conversion >90%), cool the mixture to room temperature.

  • Extraction: Extract the product from the ionic liquid using ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by crystallization from acetone.[5]

Workflow for Catalytic Oxidation of Cyclooctene

G start Start mix_catalyst 1. Mix Catalyst (Perrhenate + Ionic Liquid) in Reaction Vessel start->mix_catalyst add_reactants 2. Add Cyclooctene & Slowly Add H₂O₂ mix_catalyst->add_reactants react 3. Heat & Stir (40-70°C, 0.5-4h) add_reactants->react monitor 4. Monitor Conversion (GC) react->monitor monitor->react <90% Conversion cool 5. Cool to Room Temp. monitor->cool >90% Conversion extract 6. Extract with Ethyl Acetate cool->extract purify 7. Dry, Filter, Evaporate & Crystallize extract->purify end End (Pure this compound) purify->end

Caption: Experimental workflow for this compound synthesis via catalytic oxidation.

Protocol 2: Oxidation of Ricinoleic Acid from Castor Oil

This is a conventional industrial method that leverages a renewable feedstock. The process involves the oxidative cleavage of both the double bond and the hydroxyl group in ricinoleic acid.[3][5]

Materials:

  • Castor oil (or isolated ricinoleic acid)

  • Nitric acid (concentrated)

  • Reaction vessel with heating and stirring capabilities, and off-gas handling

  • Crystallization vessel

Procedure:

  • Reaction Setup: Place the castor oil or ricinoleic acid into the reaction vessel.

  • Oxidation: Carefully and slowly add concentrated nitric acid to the vessel while stirring. The reaction is exothermic and produces toxic nitrogen oxides; appropriate safety measures and fume handling are critical.

  • Heating: Heat the mixture to initiate and sustain the oxidative cleavage. The reaction splits the C18 ricinoleic acid molecule.

  • Product Formation: The cleavage at the double bond and hydroxyl group results in the formation of this compound (C8) and azelaic acid (C9) as the primary dicarboxylic acid products.[3][5]

  • Separation and Purification: After the reaction is complete, the product mixture is cooled, allowing the dicarboxylic acids to crystallize.

  • Isolation: The solid acids are separated from the reaction mixture by filtration. Fractional crystallization or other chromatographic methods can then be used to separate this compound from azelaic acid, exploiting differences in their solubility.

Emerging Synthesis Methods

Biocatalytic Synthesis

A promising green chemistry approach involves the use of enzymes to perform challenging chemical transformations. Fungal peroxygenases have been shown to catalyze the terminal oxidation of long-chain n-alkanes to produce dicarboxylic acids.[10] This method operates at ambient temperatures with H₂O₂ as the sole cosubstrate, offering a highly sustainable route.

The proposed biocatalytic cascade involves:

  • Terminal Hydroxylation: The enzyme first hydroxylates the terminal methyl group of an n-alkane (e.g., n-octane) to form the primary alcohol (1-octanol).

  • Further Oxidation: The primary alcohol is subsequently oxidized to the corresponding aldehyde and then to the monocarboxylic acid (octanoic acid).

  • ω-Hydroxylation: The enzyme then hydroxylates the opposite terminal carbon.

  • Final Oxidation: A final oxidation step yields the dicarboxylic acid, this compound.

Biocatalytic Cascade Pathway

G octane n-Octane octanol 1-Octanol octane->octanol Terminal Hydroxylation octanoic_acid Octanoic Acid octanol->octanoic_acid Oxidation omega_hydroxy ω-Hydroxy Octanoic Acid octanoic_acid->omega_hydroxy ω-Hydroxylation suberic_acid This compound omega_hydroxy->suberic_acid Oxidation enzyme_h2o2 Peroxygenase + H₂O₂

Caption: Proposed biocatalytic cascade for this compound synthesis from n-octane.

References

A Comparative Guide to Suberic Acid and Sebacic Acid in Polyester Performance

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the influence of dicarboxylic acid chain length on the physicochemical properties of biodegradable polyesters.

The selection of monomers is a critical determinant of the final properties of biodegradable polyesters, influencing their thermal stability, mechanical strength, and degradation kinetics. Among the various dicarboxylic acids utilized in polyester synthesis, suberic acid (C8) and sebacic acid (C10) are two prominent bio-based options that impart distinct characteristics to the resulting polymers. This guide provides a comprehensive comparison of polyesters synthesized from these two diacids, supported by experimental data, to aid in the rational design of polyesters for biomedical and pharmaceutical applications.

Impact on Polyester Properties: A Side-by-Side Comparison

The seemingly small difference of two methylene units in the backbone of this compound versus sebacic acid leads to significant variations in the thermal, mechanical, and biodegradable properties of the corresponding polyesters. Generally, the longer hydrocarbon chain of sebacic acid results in polyesters with a higher degree of crystallinity, which in turn affects their melting point, mechanical strength, and enzymatic degradation rate.

Quantitative Data Summary

The following tables summarize the key performance indicators for polyesters synthesized from this compound and sebacic acid, using poly(butylene suberate) (PBSub) and poly(butylene sebacate) (PBSe) as representative examples.

Table 1: Thermal Properties

PropertyPoly(butylene suberate) (PBSub)Poly(butylene sebacate) (PBSe)
Melting Temperature (Tm)~60-65 °C~52-65 °C
Glass Transition Temp (Tg)~-45 to -55 °C~-50 to -60 °C
Decomposition Temp (Td)>350 °C>350 °C

Table 2: Mechanical Properties

PropertyPoly(butylene suberate) (PBSub)Poly(butylene sebacate) (PBSe)
Tensile StrengthData not readily available in comparative studies~15-30 MPa
Young's ModulusData not readily available in comparative studies~100-250 MPa
Elongation at BreakData not readily available in comparative studies>300%

Table 3: Biodegradation

PropertyPoly(butylene suberate) (PBSub)Poly(butylene sebacate) (PBSe)
Enzymatic Degradation RateGenerally fasterGenerally slower due to higher crystallinity[1]

Experimental Methodologies

The data presented in this guide are derived from studies employing standardized techniques for polymer synthesis and characterization. The following are detailed protocols for the key experimental procedures.

Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a common and scalable method for synthesizing aliphatic polyesters. The following is a generalized two-stage protocol for the synthesis of poly(alkylene dicarboxylates) like PBSub and PBSe.

Stage 1: Esterification

  • The dicarboxylic acid (this compound or sebacic acid) and a diol (e.g., 1,4-butanediol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A slight excess of the diol is often used to compensate for its potential loss during the reaction.

  • The mixture is heated to a temperature of 150-190°C under a nitrogen atmosphere with continuous stirring.

  • The water produced during the esterification reaction is continuously removed by distillation.

  • This stage is continued for 2-4 hours until the majority of the water has been collected.

Stage 2: Polycondensation

  • A transesterification catalyst, such as titanium tetrabutoxide (TBT) or antimony trioxide, is added to the reaction mixture.

  • The temperature is gradually increased to 220-250°C, and a vacuum is slowly applied to facilitate the removal of the excess diol and further drive the polymerization reaction.

  • The reaction is monitored by measuring the torque of the mechanical stirrer, which increases with the viscosity of the polymer melt.

  • The polycondensation is continued for 4-8 hours until the desired molecular weight is achieved. The resulting polyester is then extruded and pelletized.

MeltPolycondensation cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation Monomers Diacid + Diol Reactor1 Reactor at 150-190°C (Nitrogen Atmosphere) Monomers->Reactor1 WaterRemoval Water Distillation Reactor1->WaterRemoval Oligomers Low MW Oligomers Reactor1->Oligomers Catalyst Catalyst Addition Oligomers->Catalyst Reactor2 Reactor at 220-250°C (Vacuum) Catalyst->Reactor2 DiolRemoval Diol Removal Reactor2->DiolRemoval HighPolymer High MW Polyester Reactor2->HighPolymer DiacidStructureProperty Diacid Dicarboxylic Acid Chain Length ChainFlex Polymer Chain Flexibility Diacid->ChainFlex increases with length Packing Chain Packing Efficiency Diacid->Packing decreases with length Crystallinity Crystallinity ChainFlex->Crystallinity decreases Tg Glass Transition Temperature (Tg) ChainFlex->Tg decreases Packing->Crystallinity increases Tm Melting Temperature (Tm) Crystallinity->Tm increases Strength Mechanical Strength Crystallinity->Strength increases Degradation Enzymatic Degradation Rate Crystallinity->Degradation decreases

References

A Comparative Guide to the Cytotoxicity of Suberic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of various suberic acid derivatives against several cancer cell lines. The information presented is collated from multiple studies to offer a comprehensive overview for researchers and professionals in drug development.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of different this compound derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Hydroxamic Acids Vorinostat (SAHA)MCF-7 (Breast)0.75[1]
Vorinostat (SAHA)LNCaP (Prostate)2.5 - 7.5[1]
Vorinostat (SAHA)PC-3 (Prostate)2.5 - 7.5[1]
Vorinostat (SAHA)TSU-Pr1 (Prostate)2.5 - 7.5[1]
SAHA Analog (6b)MDA-MB-231 (Breast)5.90[2]
SAHA Analog (6b)K562 (Leukemia)6.75[2]
SAHA Analog (16n)HCT-116 (Colon)Better than SAHA[3]
SAHA Analog (16p)HCT-116 (Colon)Better than SAHA[3]
SAHA Analog (16n)HeLa (Cervical)Better than SAHA[3]
SAHA Analog (16p)HeLa (Cervical)Better than SAHA[3]
Amides Adipic monoanilide amideHC-04 (Hepatic Carcinoma)45.83[1]
Adipic monoanilide amideHRT-18 (Colon Adenocarcinoma)47.93[1]
Pimelic monoanilide amideHC-04 (Hepatic Carcinoma)29.43[1]
Pimelic monoanilide amideHRT-18 (Colon Adenocarcinoma)33.92[1]
Esters Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (Leukemia)0.84[4]
Other Brefeldin A mono-substituted estersK562 (Leukemia)0.84 - 2.49[4]

Experimental Protocols

The majority of the cited cytotoxicity data was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (commonly DMSO) and then diluted to various concentrations in fresh cell culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the test compounds. Control wells receive medium with the solvent at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for screening the cytotoxicity of this compound derivatives.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Cancer Cell Lines) Seeding Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep Compound Preparation (this compound Derivatives) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50_Calc IC50 Calculation Absorbance->IC50_Calc Results Results & Comparison IC50_Calc->Results

Caption: General workflow for assessing the cytotoxicity of this compound derivatives.

Signaling Pathway of Vorinostat (SAHA)

Vorinostat (SAHA), a well-studied this compound derivative, primarily functions as a histone deacetylase (HDAC) inhibitor. The diagram below illustrates its mechanism of action.

G SAHA Vorinostat (SAHA) HDAC Histone Deacetylases (HDACs) SAHA->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Altered Gene Expression Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

References

A Spectroscopic Comparison of Suberic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of suberic acid and its common dialkyl esters: dimethyl suberate, diethyl suberate, and dibutyl suberate. The following sections present a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visualizations to facilitate understanding and application in research and development.

Introduction

This compound (octanedioic acid) is an eight-carbon dicarboxylic acid. Its esters are of interest in various fields, including polymer chemistry, lubricants, and as intermediates in pharmaceutical synthesis. Spectroscopic analysis is fundamental for the characterization and quality control of these compounds. This guide offers a comparative overview of the key spectroscopic features of this compound and its dimethyl, diethyl, and dibutyl esters.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its esters.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Functional GroupThis compoundDimethyl SuberateDiethyl SuberateDibutyl Suberate
O-H Stretch (Carboxylic Acid)~3300-2500 (very broad)[1][2][3]---
C-H Stretch (Aliphatic)~2950-2850~2950-2850~2950-2850~2950-2850
C=O Stretch (Carbonyl)~1700-1725[1][3]~1735-1740~1735~1735
C-O Stretch~1320-1210[1]~1250-1150~1250-1150~1250-1150

Table 2: ¹H NMR Spectroscopy Data (δ, ppm) in CDCl₃

ProtonThis compound (in DMSO-d₆)Dimethyl SuberateDiethyl SuberateDibutyl Suberate
-COOH~11.96[4]---
-O-CH₃-~3.67--
-O-CH₂---~4.12~4.06
α-CH₂~2.19[4]~2.30~2.28~2.28
β-CH₂~1.49[4]~1.62~1.61~1.60
γ, δ-CH₂~1.27[4]~1.33~1.32~1.33
Ester Alkyl Chain--~1.25 (-CH₃)~1.63 (-O-CH₂-CH₂), ~1.39 (-CH₂-CH₃), ~0.93 (-CH₃)

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm) in CDCl₃

CarbonThis compound (in D₂O)Dimethyl SuberateDiethyl SuberateDibutyl Suberate
C=O~187.0[5]~174.3~173.8~173.9
-O-CH₃-~51.5--
-O-CH₂---~60.3~64.5
α-CH₂~40.3[5]~34.1~34.3~34.3
β-CH₂~31.2[5]~29.0~29.0~29.0
γ, δ-CH₂~28.5[5]~24.9~24.9~24.9
Ester Alkyl Chain--~14.2 (-CH₃)~30.7 (-O-CH₂-CH₂), ~19.2 (-CH₂-CH₃), ~13.7 (-CH₃)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Molecular Ion [M]⁺Key Fragments
This compound174.19174[4]157, 138, 128, 115, 110, 100, 97, 83, 69, 60, 55, 41[4]
Dimethyl Suberate202.25202171, 143, 139, 111, 87, 74, 59, 55
Diethyl Suberate230.30230185, 157, 139, 129, 101, 88, 73, 60, 55
Dibutyl Suberate286.41286230, 213, 157, 115, 101, 73, 57, 56, 41

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation:

    • Solids (this compound): The sample can be prepared as a KBr pellet. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

    • Liquids (Esters): A drop of the liquid sample is placed between two salt (NaCl or KBr) plates to form a thin film.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation:

    • Approximately 5-10 mg of the solid or liquid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ for esters, DMSO-d₆ for this compound).

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization: Electron Ionization (EI) is a common method for these types of molecules.[6] In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6]

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak corresponds to the molecular weight of the compound, and the other peaks represent fragments.[6]

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its esters.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Comparison Suberic_Acid This compound IR IR Spectroscopy Suberic_Acid->IR NMR NMR Spectroscopy Suberic_Acid->NMR MS Mass Spectrometry Suberic_Acid->MS Dimethyl_Suberate Dimethyl Suberate Dimethyl_Suberate->IR Dimethyl_Suberate->NMR Dimethyl_Suberate->MS Diethyl_Suberate Diethyl Suberate Diethyl_Suberate->IR Diethyl_Suberate->NMR Diethyl_Suberate->MS Dibutyl_Suberate Dibutyl Suberate Dibutyl_Suberate->IR Dibutyl_Suberate->NMR Dibutyl_Suberate->MS IR_Data IR Spectra IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectra MS->MS_Data Interpretation Structural Elucidation & Comparative Analysis IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Comparison.

Conclusion

The spectroscopic techniques of IR, NMR, and MS provide a comprehensive toolkit for the characterization of this compound and its esters. IR spectroscopy is particularly useful for identifying the key functional groups, with the broad O-H stretch being a definitive feature of the carboxylic acid and the strong C=O stretch shifting to a higher wavenumber in the esters. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation and differentiation between the various esters based on the signals from the alkyl chains. Mass spectrometry confirms the molecular weight of each compound and provides characteristic fragmentation patterns that can be used for identification. This guide provides the foundational data and methodologies to assist researchers in the accurate analysis of these important chemical compounds.

References

Assessing the Biodegradability of Suberic Acid-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The growing demand for sustainable materials has propelled research into biodegradable polymers. Among these, polymers based on suberic acid, a naturally derived dicarboxylic acid, are gaining attention for their potential applications in drug delivery, tissue engineering, and environmentally friendly packaging. This guide provides a comparative assessment of the biodegradability of this compound-based polymers against other common biodegradable alternatives, supported by experimental data and detailed methodologies.

Comparison of Biodegradation Performance

The biodegradability of a polymer is influenced by its chemical structure, crystallinity, and the surrounding environment. This compound, being an aliphatic dicarboxylic acid, can be polymerized with various diols to create polyesters. The inclusion of aromatic units can further modify the polymer's properties. For this comparison, we will consider a representative this compound-based copolyester and evaluate it against polylactic acid (PLA), polyhydroxyalkanoates (PHAs), poly(butylene succinate) (PBS), and poly(butylene adipate-co-terephthalate) (PBAT).

While direct comparative studies under identical conditions are limited, the available data suggests that the biodegradability of aliphatic-aromatic copolyesters, a class to which many this compound-based polymers belong, is generally higher than that of purely aliphatic polyesters under certain conditions. For instance, some studies have shown that aliphatic-aromatic copolyesters can exhibit faster degradation rates than poly(β-hydroxybutyrate) (PHB), a type of PHA, when exposed to specific thermophilic actinomycetes.

The following table summarizes the expected biodegradation performance based on available literature. It is important to note that these are generalized comparisons, and actual degradation rates can vary significantly based on the specific formulation of the polymer and the testing environment.

PolymerTest MethodEnvironmentBiodegradation Rate/Extent
This compound-Based Copolyester (representative) Soil BurialSoilModerate to High
Controlled Composting (ASTM D5338)CompostHigh
Enzymatic Degradation (Lipase)Aqueous BufferModerate to High
Polylactic Acid (PLA) Soil BurialSoilLow to Moderate
Controlled Composting (ASTM D5338)CompostHigh (at elevated temperatures)
Enzymatic Degradation (Proteinase K)Aqueous BufferModerate
Polyhydroxyalkanoates (PHAs) Soil BurialSoilHigh
Controlled Composting (ASTM D5338)CompostHigh
Enzymatic Degradation (PHA Depolymerase)Aqueous BufferHigh
Poly(butylene succinate) (PBS) Soil BurialSoilModerate to High
Controlled Composting (ASTM D5338)CompostHigh
Enzymatic Degradation (Lipase)Aqueous BufferModerate to High
Poly(butylene adipate-co-terephthalate) (PBAT) Soil BurialSoilModerate to High
Controlled Composting (ASTM D5338)CompostHigh
Enzymatic Degradation (Lipase/Cutinase)Aqueous BufferHigh

Experimental Protocols

To ensure objective and reproducible assessment of biodegradability, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments commonly cited in the literature.

Controlled Aerobic Composting Test (based on ASTM D5338)

This method determines the rate and degree of aerobic biodegradation of plastic materials in a simulated composting environment.

1. Materials and Setup:

  • Test Material: Polymer samples in the form of films, powders, or granules. The total organic carbon content of the material must be determined.
  • Inoculum: Well-aerated compost from municipal solid waste that has been sieved.
  • Reference Material: A well-defined biodegradable polymer like microcrystalline cellulose.
  • Negative Control: A non-biodegradable polymer such as polyethylene.
  • Reactors: 2-5 L vessels equipped for temperature control and aeration.
  • CO2 Trapping: A system to capture and quantify the carbon dioxide evolved (e.g., titration or gas chromatography).

2. Procedure:

  • Mix the test material with the inoculum and place it in the composting reactor.
  • Maintain the temperature at a constant thermophilic level, typically 58°C.
  • Ensure continuous aeration with CO2-free air to maintain aerobic conditions.
  • Maintain the moisture content of the compost between 50% and 60%.
  • Monitor the amount of CO2 evolved from each reactor over a period of 45 to 180 days.
  • The percentage of biodegradation is calculated by comparing the cumulative CO2 produced by the test material to its theoretical maximum CO2 production (ThCO2), after subtracting the CO2 produced by the blank compost.

Soil Burial Test

This test evaluates the biodegradation of a polymer in a natural soil environment.

1. Materials and Setup:

  • Test Material: Polymer films or coupons of known weight and surface area.
  • Soil: Well-characterized soil with a known pH, moisture content, and microbial population.
  • Containers: Pots or mesh bags to contain the samples and soil.

2. Procedure:

  • Dry the polymer samples to a constant weight and record the initial weight.
  • Bury the samples in the soil at a specified depth.
  • Maintain the soil moisture content at a consistent level (e.g., 60% of water holding capacity).
  • Incubate the containers at a constant temperature, typically room temperature or a slightly elevated temperature (e.g., 30°C).
  • At predetermined time intervals, retrieve replicate samples.
  • Carefully clean the retrieved samples to remove any adhering soil, then dry them to a constant weight.
  • The percentage of weight loss is calculated as a measure of biodegradation.

Enzymatic Degradation Test

This method assesses the susceptibility of a polymer to hydrolysis by specific enzymes.

1. Materials and Setup:

  • Test Material: Polymer films of known weight.
  • Enzyme: A specific hydrolase, such as lipase, cutinase, or proteinase K, depending on the polymer type.
  • Buffer Solution: A buffer solution to maintain the optimal pH for the enzyme's activity.
  • Incubation: A temperature-controlled shaker or water bath.

2. Procedure:

  • Place the pre-weighed polymer films in vials containing the buffer solution.
  • Add the enzyme to the vials to start the degradation process.
  • Incubate the vials at the optimal temperature for the enzyme with gentle agitation.
  • At specific time points, remove the films, wash them thoroughly with distilled water to stop the enzymatic reaction, and then dry them to a constant weight.
  • The extent of degradation is determined by the weight loss of the polymer films.

Visualizing Biodegradation Processes

To better understand the complex processes involved in biodegradation, visual representations of experimental workflows and metabolic pathways are invaluable.

Experimental_Workflow_Biodegradation cluster_preparation Sample Preparation cluster_testing Biodegradation Testing cluster_analysis Analysis Polymer This compound-Based Polymer Characterization Initial Characterization (Weight, Surface Area, etc.) Polymer->Characterization Alternatives Alternative Polymers (PLA, PHA, PBS, PBAT) Alternatives->Characterization Composting Controlled Composting (ASTM D5338) Characterization->Composting Soil_Burial Soil Burial Test Characterization->Soil_Burial Enzymatic Enzymatic Degradation Characterization->Enzymatic CO2 CO2 Evolution Analysis Composting->CO2 Weight_Loss Weight Loss Measurement Soil_Burial->Weight_Loss Morphology Surface Morphology (SEM) Soil_Burial->Morphology Structure Chemical Structure (FTIR) Soil_Burial->Structure Enzymatic->Weight_Loss Enzymatic->Morphology Enzymatic->Structure

Fig. 1: Experimental workflow for assessing polymer biodegradability.

The microbial degradation of this compound-based polyesters is initiated by the enzymatic hydrolysis of the ester bonds, releasing this compound and the corresponding diol. This compound, a dicarboxylic acid, can then be catabolized by various microorganisms, such as those from the genus Pseudomonas, through the β-oxidation pathway.

Microbial_Degradation_Pathway Polymer This compound-Based Polyester Monomers This compound + Diol Polymer->Monomers Hydrolysis Enzymes Extracellular Hydrolases (e.g., Lipases, Esterases) Enzymes->Polymer Activation Suberyl-CoA Synthetase Monomers->Activation Suberyl_CoA Suberyl-CoA Activation->Suberyl_CoA ATP, CoA Beta_Oxidation β-Oxidation Pathway Suberyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

A Researcher's Guide to the Quantitative Analysis of Suberic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of suberic acid in biological matrices is crucial for understanding metabolic disorders and advancing therapeutic interventions. This guide provides a comprehensive comparison of the primary analytical methodologies, supported by performance data and detailed experimental protocols.

This compound, an eight-carbon dicarboxylic acid, is a key biomarker for inherited metabolic disorders affecting fatty acid oxidation, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Under normal physiological conditions, fatty acids are primarily metabolized through beta-oxidation. However, when this pathway is impaired, an alternative route, omega-oxidation, is upregulated, leading to the accumulation and subsequent urinary excretion of dicarboxylic acids, including this compound. Therefore, the precise measurement of this compound in biological samples, predominantly urine, is a critical diagnostic tool.

This guide focuses on the two most prevalent and powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). We will delve into a comparative analysis of their performance, provide detailed experimental workflows, and present standardized protocols.

Comparative Analysis of Analytical Platforms

The choice between GC-MS and LC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the quantitative performance of these two methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Typically in the low micromolar (µM) range. For short-chain fatty acids, LODs around 0.244 µM have been reported.Significantly lower, often in the nanomolar (nM) to picomolar (pM) range. For dicarboxylic acids, LODs as low as 0.05 µmol/L have been achieved, with some methods reporting sensitivity in the femtogram levels, suggesting a >1000-fold increase in sensitivity over GC-MS.[1]
Limit of Quantification (LOQ) Generally in the low to mid micromolar (µM) range.In the low nanomolar (nM) range. For methylmalonic acid, a dicarboxylic acid, an LOQ of 0.1 µmol/L has been reported.[2][3]
Linearity Good linearity is typically achieved over 2-3 orders of magnitude with R² > 0.99.Excellent linearity over a wider dynamic range, often 3-4 orders of magnitude, with R² > 0.99.
Recovery Variable, typically in the range of 80-110%, dependent on the efficiency of the extraction and derivatization steps.Generally high and reproducible, often >90%, due to more streamlined sample preparation protocols.[4]
Sample Throughput Lower, due to longer chromatographic run times and more extensive sample preparation, including a mandatory derivatization step.Higher, with faster analysis times per sample, often under 5 minutes.
Specificity High, especially with the use of selected ion monitoring (SIM) or tandem mass spectrometry (GC-MS/MS).Very high, due to the use of multiple reaction monitoring (MRM), which significantly reduces background interference.
Derivatization Mandatory to increase the volatility of this compound for gas-phase analysis.Often required to improve chromatographic retention and ionization efficiency, but direct analysis is sometimes possible.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context and the analytical processes, the following diagrams illustrate the metabolic pathway leading to this compound production and the general experimental workflows for its quantification.

FattyAcids Fatty Acids BetaOxidation Beta-Oxidation (Mitochondria) FattyAcids->BetaOxidation Primary Pathway OmegaOxidation Omega-Oxidation (Endoplasmic Reticulum) FattyAcids->OmegaOxidation Alternative Pathway AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Impairment Impairment (e.g., MCAD deficiency) BetaOxidation->Impairment DicarboxylicAcids Dicarboxylic Acids OmegaOxidation->DicarboxylicAcids SubericAcid This compound DicarboxylicAcids->SubericAcid Urine Excretion in Urine SubericAcid->Urine TCA TCA Cycle AcetylCoA->TCA

Metabolic pathway of this compound formation.

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Biological Sample (e.g., Urine) Extraction_GC Liquid-Liquid Extraction Sample_GC->Extraction_GC Derivatization_GC Derivatization (e.g., Silylation) Extraction_GC->Derivatization_GC Analysis_GC GC-MS Analysis Derivatization_GC->Analysis_GC Data_GC Data Processing & Quantification Analysis_GC->Data_GC Sample_LC Biological Sample (e.g., Urine) Precipitation_LC Protein Precipitation / Dilution Sample_LC->Precipitation_LC Derivatization_LC Derivatization (optional) (e.g., Esterification) Precipitation_LC->Derivatization_LC Analysis_LC LC-MS/MS Analysis Derivatization_LC->Analysis_LC Data_LC Data Processing & Quantification Analysis_LC->Data_LC

Experimental workflows for this compound analysis.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound in urine using GC-MS and LC-MS/MS.

Protocol 1: Quantitative Analysis of this compound by GC-MS

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube. Repeat the extraction process and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS derivative (e.g., m/z 303, 245).

4. Quantification:

  • Create a calibration curve using a series of known concentrations of this compound standards that have undergone the same extraction and derivatization process.

  • Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantitative Analysis of this compound by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).

  • For protein precipitation (if analyzing plasma or serum), add 300 µL of ice-cold acetonitrile, vortex, and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant. For urine, a simple dilution step may be sufficient.

  • Evaporate the solvent to dryness under nitrogen.

2. Derivatization (Esterification):

  • Reconstitute the dried sample in 100 µL of 3N butanolic HCl.

  • Heat at 65°C for 20 minutes to form the butyl ester derivatives.

  • Evaporate the reagent under nitrogen and reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the this compound butyl ester and its internal standard.

4. Quantification:

  • Prepare a calibration curve by analyzing a series of known concentrations of derivatized this compound standards.

  • Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantitative analysis of this compound in biological samples. While GC-MS has been a traditional workhorse for organic acid analysis, LC-MS/MS offers superior sensitivity and higher throughput, making it particularly advantageous for clinical research and high-volume testing. The choice of methodology will ultimately be guided by the specific research question, the required level of sensitivity, and the available resources. The protocols and data presented in this guide provide a solid foundation for establishing accurate and reproducible quantification of this important biomarker.

References

peer-reviewed studies on the efficacy of suberic acid in drug delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel excipients to enhance drug delivery is perpetual. Suberic acid, a naturally derived dicarboxylic acid, has emerged as a versatile building block in various drug delivery platforms. This guide provides an objective comparison of this compound's performance in three key applications: as a crosslinking agent in hydrogels, as a co-former in cocrystals to enhance solubility, and as a monomer in biodegradable polymers for controlled release. The information is based on available peer-reviewed studies and presents experimental data to support the comparisons.

This compound as a Crosslinking Agent in Hydrogel Drug Delivery

This compound can be utilized as a non-toxic crosslinking agent for natural polymers like gelatin and chitosan to form hydrogels for controlled drug release. Its dicarboxylic nature allows it to form ester bonds with the hydroxyl and amine groups present in these polymers. This section compares the properties of gelatin hydrogels crosslinked with this compound's close analogue, citric acid, against the conventional and more cytotoxic crosslinker, glutaraldehyde. While direct comparative studies on this compound as a crosslinker for drug delivery are limited, the data on citric acid provides a valuable benchmark due to their similar chemical nature (polycarboxylic acids).

Comparative Data of Crosslinking Agents in Gelatin Hydrogels
PropertyCitric Acid Crosslinked GelatinGlutaraldehyde Crosslinked GelatinReference Study
Mechanical Strength (Young's Modulus) LowerHigher (e.g., 420 MPa with CNC reinforcement)[1][2][1][2]
Swelling Capacity EnhancedReduced[1][2][1][2]
Thermal Stability (Melting Temperature) Higher[1][2]Lower[1][2][1][2]
Biocompatibility/Toxicity Non-toxicPotentially cytotoxic[3]
Water Permeability Lower[1][2]Higher[1][2]
Clarity Improved[1][2]Higher opacity[1][2]
Experimental Protocols

Preparation of Citric Acid Crosslinked Gelatin Hydrogels (Representative Protocol):

A solution of gelatin and a hydrophilic polymer like hydroxypropyl methylcellulose (HPMC) is prepared in distilled water.[4] A specified amount of citric acid and a catalyst such as sodium hypophosphite are added to the solution.[4] The mixture is homogenized, poured into a mold, and lyophilized after freezing.[4] The dried scaffold is then thermally crosslinked at a specific temperature and duration (e.g., 160°C for 7 minutes).[4] The properties of the resulting hydrogel, such as swelling and mechanical strength, are then characterized.[4]

Preparation of Glutaraldehyde Crosslinked Chitosan Nanoparticles for 5-Fluorouracil Delivery (for comparison):

Low molecular weight chitosan is dissolved in an acetic acid solution.[5] An aqueous solution of 5-fluorouracil is added to the chitosan solution.[5] This aqueous phase is then added to an oil phase (e.g., Migylol oil) containing a surfactant (e.g., Span 80) to form a w/o emulsion.[5] After homogenization, a glutaraldehyde solution is added to crosslink the chitosan nanoparticles.[5] The nanoparticles are then collected by centrifugation, washed, and lyophilized.[5]

Logical Workflow for Hydrogel Preparation

G cluster_solution Solution Preparation cluster_formation Hydrogel Formation cluster_crosslinking Crosslinking cluster_characterization Characterization polymer Polymer (e.g., Gelatin) mix Homogenization polymer->mix solvent Solvent (e.g., Water) solvent->mix drug Drug (Optional) drug->mix crosslinker Crosslinker (e.g., Suberic/Citric Acid) crosslinker->mix catalyst Catalyst (Optional) catalyst->mix molding Molding mix->molding freezing Freezing molding->freezing lyophilization Lyophilization freezing->lyophilization thermal Thermal Curing lyophilization->thermal swelling Swelling Studies thermal->swelling mechanical Mechanical Testing thermal->mechanical release Drug Release Analysis thermal->release

Caption: General workflow for the preparation and characterization of crosslinked hydrogels.

This compound in Cocrystals for Enhanced Drug Solubility

The formation of pharmaceutical cocrystals is a well-established technique to improve the dissolution rate and bioavailability of poorly soluble drugs. This compound has been successfully used as a co-former to create cocrystals with active pharmaceutical ingredients (APIs) like itraconazole.

Comparative Data: Itraconazole Formulations
FormulationKey Performance MetricReference Study
Itraconazole - this compound Cocrystal ~39-fold faster intrinsic dissolution rate compared to raw itraconazole.[6][6]
Itraconazole - Malonic Acid Cocrystal ~5-fold increase in dissolution rate compared to the parent drug without compromising stability.[7][7]
Itraconazole Salts (Dihydrochloride and Trihydrochloride) Highest dissolution rate but high hygroscopicity.[7][7]
Itraconazole - HPMC Amorphous Solid Dispersion Significantly increased dissolution rate compared to the physical mixture.[8][8]
Experimental Protocols

Preparation of Itraconazole-Suberic Acid Cocrystals by Rotary Evaporation:

Itraconazole and this compound are dissolved in a suitable solvent.[6] The solvent is then removed under reduced pressure using a rotary evaporator, leading to the formation of the cocrystal.[6] The resulting solid is collected and characterized using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared (FTIR) spectroscopy to confirm cocrystal formation.[6]

Preparation of Itraconazole-HPMC Amorphous Solid Dispersion by Melt Extrusion (for comparison):

Itraconazole and hydroxypropylmethylcellulose (HPMC) are mixed at a specific ratio (e.g., 40/60 w/w).[8] The mixture is then processed by a melt extruder at a defined temperature profile.[8] The extrudate is cooled and milled to obtain the amorphous solid dispersion.[8] Characterization is performed using DSC and PXRD to confirm the amorphous nature of the drug.[8]

Signaling Pathway of Solubility Enhancement

G cluster_api Poorly Soluble API cluster_strategies Solubility Enhancement Strategies cluster_outcome Outcome api Crystalline API (e.g., Itraconazole) cocrystal Cocrystal Formation (with this compound) api->cocrystal Co-crystallization asd Amorphous Solid Dispersion (with HPMC) api->asd Amorphization dissolution Increased Dissolution Rate cocrystal->dissolution asd->dissolution bioavailability Enhanced Bioavailability dissolution->bioavailability

Caption: Pathways to enhance the solubility and bioavailability of a poorly soluble drug.

This compound in Biodegradable Polymers for Controlled Drug Release

Comparative Data: Paclitaxel Delivery Systems
FormulationDrug Loading/EncapsulationRelease ProfileReference Study
Poly(sebacic acid-co-ricinoleic acid) carrier with Paclitaxel 5-20% w/w drug incorporation.Release for over 100 days.[9][9]
PLGA Nanoparticles with Paclitaxel High encapsulation efficiency achievable.Biphasic release: initial fast release followed by slower, continuous release.[8][8]
Experimental Protocols

Synthesis of Poly(sebacic acid-co-ricinoleic acid) for Paclitaxel Delivery:

Polyesteranhydrides are synthesized through transesterification of ricinoleic acid and sebacic acid, followed by anhydride polymerization.[9] Paclitaxel is then incorporated into the polymer matrix at the desired concentration (e.g., 5-20% w/w).[9] The in vitro release of paclitaxel is monitored in a buffer solution over an extended period.[9]

Preparation of Paclitaxel-Loaded PLGA Nanoparticles (for comparison):

PLGA is dissolved in an organic solvent, and paclitaxel is added to this solution.[8] This organic phase is then added to an aqueous phase containing a stabilizer under stirring to form an emulsion.[8] The organic solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.[8] The nanoparticles are collected, washed, and characterized for size, drug loading, and in vitro release.[8]

Experimental Workflow for Nanoparticle Formulation and Evaluation

G cluster_formulation Nanoparticle Formulation cluster_characterization Physicochemical Characterization cluster_release In Vitro Drug Release polymer Polymer (e.g., this compound-based or PLGA) emulsification Emulsification polymer->emulsification drug Drug (e.g., Paclitaxel) drug->emulsification solvent Organic Solvent solvent->emulsification aq_phase Aqueous Phase with Stabilizer aq_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation collection Nanoparticle Collection evaporation->collection size Particle Size & Zeta Potential collection->size morphology Morphology (SEM/TEM) collection->morphology drug_loading Drug Loading & Encapsulation Efficiency collection->drug_loading release_study Release Study in Buffer collection->release_study hplc Quantification (HPLC) release_study->hplc kinetics Release Kinetics Modeling hplc->kinetics

Caption: A typical workflow for the formulation and evaluation of drug-loaded polymeric nanoparticles.

References

Safety Operating Guide

Personal protective equipment for handling Suberic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling suberic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose Standard
Eye and Face Protection Chemical safety goggles or glasses with side shields. A face shield may be necessary in situations with a higher risk of splashing.To protect against eye irritation or serious eye damage from dust or splashes.[1][2][3]OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing is mandatory to prevent skin exposure.[1][2][3]To prevent skin contact, which can cause irritation.[3]EN 374, AS/NZS 2161.1, or equivalent.[3]
Respiratory Protection A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder, especially if dust generation is likely.To prevent inhalation of dust, which may cause respiratory tract irritation.[3]NIOSH (US) or EN 149 (EU).
Footwear Closed-toe shoes.To protect feet from spills and falling objects.[1]

Safe Handling and Storage Protocols

Engineering Controls:

  • Work in a well-ventilated area.[1][2][4] Use a chemical fume hood or other local exhaust ventilation to minimize exposure to dust.[1][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before use.[1]

  • Avoid generating dust.[2][3] Minimize the quantity of this compound handled at any one time.

  • Avoid contact with skin, eyes, and clothing.[1][2][4]

  • Do not breathe in dust.[2]

  • Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[1][4]

  • Keep containers tightly closed when not in use.[1][2][4]

Storage:

  • Store in a cool, dry, well-ventilated area.[1][2][4]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[2][4]

  • Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[2][3]

Emergency and Disposal Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response:

  • Evacuate unnecessary personnel from the area.[4]

  • Wear appropriate PPE as outlined in the table above.[4]

  • Ventilate the area of the spill.[4]

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[1][2]

  • Place the collected material into a suitable, labeled container for disposal.[1][2]

  • Clean the spill area with a damp cloth or paper towels.

  • Dispose of all contaminated materials as hazardous waste.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][3][4]

  • Do not allow the chemical to enter drains or waterways.[1][5]

  • Contact a licensed professional waste disposal service for disposal of this material.[5] Contaminated packaging should be disposed of as unused product.[5]

Experimental Workflow: Handling a this compound Spill

cluster_0 Spill Response Protocol A Spill Occurs B Evacuate Area A->B C Don Appropriate PPE (Goggles, Gloves, Respirator, Lab Coat) B->C D Ventilate Spill Area C->D E Contain Spill D->E F Clean Up Spill (Sweep/Vacuum) E->F G Place in Labeled Waste Container F->G H Decontaminate Spill Area G->H I Dispose of Waste via Licensed Contractor H->I J Restock PPE and Spill Kit I->J

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.